(5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate
Description
Properties
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3/c18-14-8-6-13(7-9-14)17(20)21-11-15-10-16(22-19-15)12-4-2-1-3-5-12/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYISUHZSLVFUES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis Protocol for (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate: A Mechanistic and Practical Guide
Executive Summary
The synthesis of (5-phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate requires the precise coupling of (5-phenyl-1,2-oxazol-3-yl)methanol[1] with 4-fluorobenzoic acid. As a Senior Application Scientist, I approach this synthesis not merely as a sequence of steps, but as a carefully orchestrated thermodynamic and kinetic system. Because the isoxazole ring is a sensitive, electron-withdrawing heterocycle, harsh acidic conditions (such as Fischer esterification) can lead to degradation or poor yields. Therefore, the Steglich Esterification —utilizing N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP)—is the optimal pathway. This method provides mild, room-temperature conditions and has been rigorously validated for coupling 4-fluorobenzoic acid in complex molecular architectures[2][3].
Mechanistic Rationale & Pathway Analysis
Understanding the causality behind the reagent selection is critical for troubleshooting and optimization.
-
The Role of DCC : DCC acts as a dehydrating agent, reacting with 4-fluorobenzoic acid to form an O-acylisourea intermediate. This intermediate is highly reactive but suffers from a fatal flaw: if left alone, it undergoes a slow 1,3-rearrangement into an unreactive N-acylisourea (a thermodynamic dead-end).
-
The Kinetic Intervention of DMAP : To prevent this dead-end, DMAP is introduced as an acyl transfer catalyst. DMAP is a superior nucleophile compared to the primary alcohol. It rapidly attacks the O-acylisourea intermediate, outcompeting the 1,3-rearrangement. This generates a highly reactive acylpyridinium ion , which is subsequently attacked by the (5-phenyl-1,2-oxazol-3-yl)methanol to form the desired ester.
-
Driving Force : The irreversible precipitation of dicyclohexylurea (DCU) drives the reaction forward, acting as a visual indicator of reaction progress.
Fig 1: Steglich esterification mechanism highlighting DMAP catalysis and intermediate formation.
Quantitative Reaction Parameters
To ensure reproducibility, the stoichiometry is designed with the alcohol as the limiting reagent. A slight excess of the acid and DCC ensures complete conversion, while DMAP is kept catalytic (10 mol%) to minimize basic impurities during workup.
| Reagent | MW ( g/mol ) | Equivalents | mmol | Mass/Volume | Function |
| (5-Phenyl-1,2-oxazol-3-yl)methanol | 175.19 | 1.0 | 10.0 | 1.75 g | Limiting Reagent |
| 4-Fluorobenzoic acid | 140.11 | 1.1 | 11.0 | 1.54 g | Acyl Donor |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.2 | 12.0 | 2.48 g | Coupling Agent |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.1 | 1.0 | 0.12 g | Acyl Transfer Catalyst |
| Anhydrous Dichloromethane (DCM) | 84.93 | N/A | N/A | 50.0 mL | Solvent |
Step-by-Step Experimental Workflow
Fig 2: Step-by-step experimental workflow for the synthesis and purification of the target ester.
Protocol Execution
-
System Purging & Preparation : Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with inert Nitrogen gas. Add 4-fluorobenzoic acid (1.54 g, 11.0 mmol) and anhydrous DCM (30 mL). Cool the suspension to 0 °C using an ice bath. Causality: Cooling mitigates the exothermic activation step and suppresses the unwanted 1,3-rearrangement of the O-acylisourea.
-
Activation : Add DMAP (0.12 g, 1.0 mmol) to the flask, followed by the portion-wise addition of DCC (2.48 g, 12.0 mmol). Stir at 0 °C for 15 minutes. Causality: Pre-activating the acid ensures that the acylpyridinium ion is fully formed before the alcohol is introduced.
-
Coupling : Dissolve (5-phenyl-1,2-oxazol-3-yl)methanol (1.75 g, 10.0 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes.
-
Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. A white precipitate (DCU) will begin to form almost immediately.
-
Filtration : Filter the heterogeneous mixture through a pad of Celite to remove the insoluble DCU byproduct. Wash the filter cake with an additional 10 mL of cold DCM.
-
Aqueous Workup : Transfer the filtrate to a separatory funnel.
-
Wash with 1M HCl (2 × 25 mL) to protonate and remove the DMAP catalyst.
-
Wash with saturated aqueous NaHCO₃ (2 × 25 mL) to deprotonate and extract any unreacted 4-fluorobenzoic acid.
-
Wash with brine (25 mL) to remove residual water.
-
-
Drying & Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude residue via flash column chromatography on silica gel (Eluent: 4:1 Hexane/Ethyl Acetate) to afford the pure ester.
Analytical Validation (The Self-Validating System)
A robust protocol must be self-validating. You can confirm the success of this reaction in real-time and post-isolation through the following analytical markers:
-
Visual Cue (In-Process) : The formation of a thick white precipitate (DCU) within the first 30 minutes confirms that DCC is successfully dehydrating the acid and forming the active intermediate.
-
Thin-Layer Chromatography (TLC) : The starting alcohol has a free hydroxyl group, making it highly polar. The resulting ester will be significantly less polar. On a silica TLC plate (3:1 Hexane/EtOAc), expect the product spot to elute much higher (higher Rf value) than the starting material.
-
1H NMR Spectroscopy : The most diagnostic signal is the benzylic-like methylene group ( −CH2−O− ) attached to the isoxazole ring. In the starting alcohol, these protons typically resonate around 4.7–4.8 ppm. Upon esterification, the electron-withdrawing effect of the newly formed carbonyl group will cause a distinct downfield shift to approximately 5.3–5.5 ppm.
-
19F NMR Spectroscopy : A clean singlet around -105 to -107 ppm will confirm the incorporation of the 4-fluorobenzoate moiety.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 1481082, (5-Phenyl-1,2-oxazol-3-yl)methanol." PubChem,[Link].
-
Asian Journal of Chemistry. "Synthesis and Characterization of Fluorine Containing Steroidal Esters using Steglich Esterification." Asian Journal of Chemistry, Vol. 34, No. 11 (2022), pp. 2947-2954. [Link].
-
Eindhoven University of Technology. "Development of chemical tool compounds for 14-3-3 PPIs: stabilizers and crosslinkers." Research Portal,[Link].
Sources
In-Depth Technical Guide: Characterization of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate
Executive Summary & Pharmacological Relevance
(5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate is a highly versatile synthetic intermediate and reference standard utilized in medicinal chemistry and drug discovery. The molecule integrates two privileged pharmacophores:
-
The Isoxazole Core: is a fundamental 5-membered heterocycle[1] that frequently serves as a bioisostere for amide bonds and esters. Its unique electron distribution makes it highly valuable in the design of selective allosteric modulators and kinase inhibitors[2].
-
The 4-Fluorobenzoate Moiety: The introduction of a fluorine atom at the para position of the benzoate group is a classic lead-optimization strategy. It blocks cytochrome P450-mediated metabolic oxidation at a primary metabolic hotspot while simultaneously modulating the lipophilicity (LogP) of the molecule to enhance cellular permeability.
This technical guide provides a comprehensive, self-validating framework for the synthesis, physicochemical profiling, and analytical characterization of this compound.
Structural & Physicochemical Profiling
Understanding the fundamental properties of the target molecule is critical for predicting its behavior during synthesis, chromatography, and biological assays. The starting material, , contributes the primary alcohol necessary for the ester linkage[3].
Table 1: Physicochemical & Structural Properties
| Property | Value | Structural Significance |
| IUPAC Name | (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate | Standardized nomenclature for regulatory filing. |
| Molecular Formula | C₁₇H₁₂FNO₃ | Confirms the condensation of the alcohol and acid. |
| Molecular Weight | 297.28 g/mol | Falls within the optimal Lipinski Rule of 5 range. |
| Exact Mass | 297.0801 Da | Target value for HRMS-ESI validation. |
| H-Bond Donors | 0 | Enhances passive membrane permeability. |
| H-Bond Acceptors | 4 | Facilitates target protein binding (N, O atoms). |
| Rotatable Bonds | 5 | Provides sufficient conformational flexibility. |
Synthetic Methodology & Workflow
While[4], the most robust and scalable method for primary alcohols relies on Steglich-type acylation or the use of an acyl chloride. To ensure maximum yield and prevent the degradation of the acid-sensitive isoxazole core, a base-mediated acyl chloride esterification is employed.
Figure 1: Synthetic workflow for (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate.
Experimental Protocol: Esterification (Self-Validating System)
-
Step 1: Preparation. Flame-dry a 50 mL round-bottom flask under argon. Add (5-phenylisoxazol-3-yl)methanol (1.00 g, 5.71 mmol) and anhydrous dichloromethane (DCM, 20 mL).
-
Step 2: Base & Catalyst Addition. Inject triethylamine (Et₃N, 1.19 mL, 8.56 mmol, 1.5 eq) and add 4-Dimethylaminopyridine (DMAP, 70 mg, 0.57 mmol, 0.1 eq).
-
Causality: Et₃N acts as an acid scavenger to neutralize the HCl byproduct. DMAP acts as a nucleophilic catalyst, forming a highly electrophilic acylpyridinium intermediate that significantly accelerates the acylation of the alcohol.
-
-
Step 3: Acylation. Cool the mixture to 0 °C in an ice bath. Slowly add 4-fluorobenzoyl chloride (0.81 mL, 6.85 mmol, 1.2 eq) dropwise over 10 minutes.
-
Causality: Dropwise addition at 0 °C controls the exothermic nature of the reaction and minimizes the formation of symmetrical anhydrides or degradation products.
-
-
Step 4: In-Process Monitoring. Remove the ice bath and stir at room temperature for 4 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the starting alcohol (lower Rf ) is entirely consumed, replaced by a new, less polar UV-active spot ( Rf≈0.6 ).
-
Step 5: Self-Validating Workup. Quench the reaction with saturated aqueous NaHCO₃ (20 mL).
-
Causality: This step neutralizes remaining HCl and hydrolyzes unreacted 4-fluorobenzoyl chloride into 4-fluorobenzoic acid. The acid is immediately deprotonated into a water-soluble carboxylate salt, partitioning into the aqueous layer and ensuring it does not co-elute with the target ester during chromatography.
-
-
Step 6: Isolation. Extract with DCM (3 x 15 mL). Wash the combined organics with 1M HCl (15 mL) to remove DMAP/Et₃N, followed by brine (20 mL). Dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography (silica gel, gradient 5% to 20% EtOAc in Hexanes).
Analytical Characterization Logic
To ensure absolute trustworthiness in the structural assignment, a multi-nuclear NMR approach combined with High-Resolution Mass Spectrometry (HRMS) is mandatory.
Figure 2: Self-validating analytical workflow for structural confirmation and purity assessment.
NMR Spectroscopy Causality
-
¹H NMR: The diagnostic signal is the singlet from the isoxazole C4 proton. The methylene protons (-CH₂-O-) will appear as a sharp singlet shifted significantly downfield ( ≈ 5.45 ppm) due to the deshielding effects of both the ester carbonyl and the electron-withdrawing isoxazole ring.
-
¹³C NMR (Self-Validating Splitting): The carbon atoms of the 4-fluorobenzoate ring will exhibit characteristic scalar coupling with the ¹⁹F nucleus (spin 1/2). The ipso carbon (C4') appears as a large doublet ( 1JC−F≈254 Hz). This coupling pattern unequivocally confirms the presence and exact position of the fluorine atom on the aromatic ring without relying solely on mass spectrometry.
-
¹⁹F NMR: Integrated into the primary suite because the fluorine atom provides an isolated, highly sensitive signal. It allows for rapid confirmation of the fluorobenzoate moiety without the signal overlap typically observed in the complex aromatic region of the ¹H NMR spectrum.
Table 2: Predicted NMR Assignments (CDCl₃, 298 K)
| Nucleus | Shift (δ, ppm) | Multiplicity & Coupling | Assignment |
| ¹H | 8.05 | dd, J≈8.8,5.4 Hz, 2H | 4-Fluorobenzoate (ortho to ester) |
| ¹H | 7.78 | m, 2H | Phenyl (ortho to isoxazole) |
| ¹H | 7.45 - 7.50 | m, 3H | Phenyl (meta/para to isoxazole) |
| ¹H | 7.12 | t, J≈8.6 Hz, 2H | 4-Fluorobenzoate (meta to ester) |
| ¹H | 6.70 | s, 1H | Isoxazole C4-H |
| ¹H | 5.45 | s, 2H | -CH₂-O- (Methylene bridge) |
| ¹³C | 165.5 | s | Ester Carbonyl (C=O) |
| ¹³C | 166.0 | d, 1JC−F≈254 Hz | 4-Fluorobenzoate C4' (C-F) |
| ¹³C | 132.3 | d, 3JC−F≈9 Hz | 4-Fluorobenzoate C2'/C6' |
| ¹³C | 115.7 | d, 2JC−F≈22 Hz | 4-Fluorobenzoate C3'/C5' |
| ¹³C | 58.5 | s | -CH₂-O- |
| ¹⁹F | -105.8 | m, 1F | 4-Fluorobenzoate (Ar-F) |
High-Resolution Mass Spectrometry (HRMS)
-
Method: ESI-TOF (Electrospray Ionization Time-of-Flight) in positive ion mode.
-
Causality: Soft ionization prevents the fragmentation of the ester bond, allowing for the detection of the intact molecular ion.
-
Validation: Calculated for [M+H]⁺ (C₁₇H₁₃FNO₃⁺): 298.0874 . An experimental variance of ≤5 ppm is required to definitively confirm the elemental composition.
Sources
- 1. Isoxazole | C3H3NO | CID 9254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SID 354334148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate
Introduction: Unveiling the Molecular Architecture
(5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate is a molecule of significant interest within contemporary drug discovery and materials science. Its structure marries the biologically active isoxazole scaffold with a fluorinated benzoate moiety, suggesting potential applications in medicinal chemistry where such combinations are often sought to enhance pharmacological properties. The isoxazole ring is a well-established pharmacophore found in numerous approved drugs, valued for its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[1][2] The inclusion of a 4-fluorophenyl group can modulate metabolic stability, binding affinity, and bioavailability through the unique electronic properties of the fluorine atom.
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate. As NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure in solution, a thorough understanding of the spectral data is paramount for researchers in synthesis, characterization, and application of this and related compounds. This document will delve into the theoretical prediction of the NMR spectra, provide a robust experimental protocol for data acquisition, and present the data in a clear, accessible format for scientists in the field.
Theoretical ¹H and ¹³C NMR Spectral Analysis
A detailed prediction of the ¹H and ¹³C NMR spectra is foundational to the correct interpretation of experimental data. The predicted chemical shifts are based on the analysis of structurally analogous compounds and established substituent effects in aromatic and heterocyclic systems.[3][4][5]
Molecular Structure and Atom Numbering
To facilitate a clear discussion of the NMR data, the following atom numbering scheme will be used throughout this guide.
Figure 1. Molecular structure and atom numbering of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the protons of the phenyl, isoxazole, methylene, and 4-fluorobenzoyl moieties. The predicted chemical shifts (in ppm, relative to TMS) and multiplicities are detailed below.
-
4-Fluorobenzoyl Protons (H-2'', H-6'' and H-3'', H-5''): The protons on the 4-fluorobenzoate ring will appear as two distinct multiplets due to the influence of the fluorine atom. The protons ortho to the carbonyl group (H-2'', H-6'') are expected to resonate as a doublet of doublets around 8.10-8.20 ppm . This downfield shift is due to the deshielding effect of the adjacent ester carbonyl group. The protons meta to the carbonyl group (H-3'', H-5'') will also appear as a doublet of doublets, but at a more upfield region, typically around 7.10-7.20 ppm . The splitting pattern arises from ortho coupling to the adjacent proton and a smaller meta coupling to the fluorine atom.[6][7]
-
Phenyl Protons (H-2', H-6', H-3', H-5', and H-4'): The protons of the 5-phenyl substituent on the isoxazole ring will likely appear as two multiplets. The ortho protons (H-2', H-6') are expected to be in the range of 7.80-7.90 ppm , while the meta (H-3', H-5') and para (H-4') protons will likely overlap to form a multiplet around 7.40-7.55 ppm .[8]
-
Isoxazole Proton (H-4): The single proton on the isoxazole ring (H-4) is expected to appear as a sharp singlet in the region of 6.80-6.90 ppm . The precise chemical shift can be influenced by the nature of the substituents at positions 3 and 5.[5][8]
-
Methylene Protons (H-6): The two methylene protons (H-6) are chemically equivalent and are expected to resonate as a singlet around 5.40-5.50 ppm . This downfield shift is a result of the deshielding effects of the adjacent isoxazole ring and the ester oxygen.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The predicted chemical shifts are as follows:
-
Carbonyl Carbon (C-7): The ester carbonyl carbon is expected to be the most downfield signal, appearing around 165.0-166.0 ppm .[6]
-
Isoxazole Carbons (C-3, C-4, and C-5): The carbons of the isoxazole ring are predicted to resonate at approximately 162.0-163.0 ppm (C-3) , 97.0-98.0 ppm (C-4) , and 170.0-171.0 ppm (C-5) .[3][8] The significant upfield shift of C-4 is characteristic of isoxazole rings.
-
4-Fluorobenzoyl Carbons (C-1'' to C-6''): The aromatic carbons of the 4-fluorobenzoate moiety will show characteristic shifts and C-F coupling. The carbon bearing the fluorine (C-4'') will appear as a doublet with a large one-bond C-F coupling constant and is expected around 166.0-167.0 ppm . The ipso-carbon (C-1'') is predicted to be around 126.0-127.0 ppm . The carbons ortho to the fluorine (C-3'', C-5'') will appear as a doublet around 115.0-116.0 ppm , and the carbons meta to the fluorine (C-2'', C-6'') will resonate as a doublet around 132.0-133.0 ppm .[6]
-
Phenyl Carbons (C-1' to C-6'): The carbons of the 5-phenyl group are expected to show signals in the aromatic region. The ipso-carbon (C-1') will be around 127.0-128.0 ppm . The ortho (C-2', C-6'), meta (C-3', C-5'), and para (C-4') carbons will appear in the range of 125.0-131.0 ppm .[8]
-
Methylene Carbon (C-6): The methylene carbon is anticipated to have a chemical shift in the range of 58.0-60.0 ppm .
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Ensure the solvent is of high purity to avoid extraneous signals.
-
Concentration: Dissolve approximately 10-15 mg of the purified compound in 0.6-0.7 mL of CDCl₃.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers can also reference the residual solvent signal (CDCl₃: δH = 7.26 ppm; δC = 77.16 ppm).
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
Instrumentation and Parameters
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended for optimal resolution and sensitivity.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: Approximately 12-15 ppm.
-
Number of Scans: 16-32 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of all protons.
-
Acquisition Time: 2-4 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm.
-
Number of Scans: 512-2048 scans, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the free induction decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phase Correction: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent signal.
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Pick and label all significant peaks in both ¹H and ¹³C spectra.
Predicted NMR Data Summary
The following tables summarize the predicted ¹H and ¹³C NMR data for (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.10 - 8.20 | dd | 2H | H-2'', H-6'' |
| 7.80 - 7.90 | m | 2H | H-2', H-6' |
| 7.40 - 7.55 | m | 3H | H-3', H-5', H-4' |
| 7.10 - 7.20 | dd | 2H | H-3'', H-5'' |
| 6.80 - 6.90 | s | 1H | H-4 |
| 5.40 - 5.50 | s | 2H | H-6 |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| 170.0 - 171.0 | C-5 |
| 166.0 - 167.0 | C-4'' |
| 165.0 - 166.0 | C-7 |
| 162.0 - 163.0 | C-3 |
| 132.0 - 133.0 | C-2'', C-6'' |
| 129.0 - 131.0 | C-2', C-3', C-4', C-5', C-6' |
| 126.0 - 128.0 | C-1', C-1'' |
| 115.0 - 116.0 | C-3'', C-5'' |
| 97.0 - 98.0 | C-4 |
| 58.0 - 60.0 | C-6 |
Visualization of Key NMR Correlations
Two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for the definitive assignment of all proton and carbon signals. The following diagrams illustrate the expected key correlations.
Figure 2. Predicted key HSQC correlations for direct C-H bonds.
Figure 3. Predicted key HMBC correlations for long-range C-H couplings.
Conclusion
This technical guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate. By combining theoretical predictions with a detailed experimental protocol, researchers and drug development professionals are equipped to confidently acquire, interpret, and validate the structure of this important molecule. The presented data and methodologies serve as a valuable resource for quality control, reaction monitoring, and further structural studies involving this and related chemical entities.
References
- Martins, M. A. P., Freitag, R. A., & Zanatta, N. (1994). ¹³C NMR Chemical Shifts of Heterocycles: Empirical Substituent Effects in 5-Halomethylisoxazoles. Magnetic Resonance in Chemistry, 32(11), 1227-1231.
- Patel, V., et al. (2021). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds.
- Supporting Information for a relevant publication.
- Claramunt, R. M., et al. (2006). Substituent effects on ¹⁵N and ¹³C NMR chemical shifts of 3-phenylisoxazoles: a theoretical and spectroscopic study. Magnetic Resonance in Chemistry, 44(9), 851-855.
- ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a.
- D'Auria, M., & Racioppi, R. (2014). Structural investigation of 3,5-disubstituted isoxazoles by ¹H-nuclear magnetic resonance. FLORE Repository.
- Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730.
- Boykin, D. W., et al. (1998). ¹⁷O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. Journal of Heterocyclic Chemistry, 35(4), 843-847.
- Gautam, P., Kathe, P., & Bhanage, B. M. (2016). Pd/C Catalyzed Phenoxycarbonylation Using N-Formylsaccharin as a CO Surrogate in Propylene Carbonate as a Sustainable Solvent.
- Supporting Information for a relevant publication on the synthesis of 3,5-disubstituted isoxazoles. (Note: Specific publication details were not available in the provided search results).
- Çetin, A., et al. (2018). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Marmara Pharmaceutical Journal, 22(3), 395-404.
- BenchChem. (2025). Spectroscopic Analysis of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide: A Technical Guide. BenchChem.
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SpectraBase. (n.d.). Oxazole, 5-phenyl-2-[2-phenylethenyl]- - Optional[¹³C NMR] - Chemical Shifts. Retrieved from [Link]
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Chegg. (2019, November 30). Solved H NMR for 4-Fluorobenzoic acid. Please interpret and. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 4-fluorobenzoate. PubChem Compound Database. Retrieved from [Link]
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Doc Brown's Advanced Organic Chemistry Revision Notes. (2025, November 10). ¹H proton nmr spectrum of benzoic acid C₇H₆O₂ C₆H₅COOH low/high resolution analysis interpretation. Retrieved from [Link]
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Kumar, A., et al. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][3][4] OXAZIN-4-YL) ACETATE DERIV. Rasayan Journal of Chemistry, 14(1), 1-6.
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Physicochemical Profiling of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate: A Comprehensive Guide for Drug Discovery
Executive Summary
In the landscape of modern drug discovery, the transition from a hit compound to a viable lead is heavily dictated by its physicochemical properties. (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate (Chemical Formula: C₁₇H₁₂FNO₃) represents a highly privileged chemotype. By integrating an isoxazole core, a strategically placed fluorine atom, and a flexible ester linkage, this molecule offers a unique balance of lipophilicity, target engagement potential, and metabolic tunability.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive chemistry. Here, we will deconstruct the mechanistic rationale behind this molecule's design, establish its predictive physicochemical profile, and detail the self-validating experimental protocols required to rigorously evaluate its Absorption, Distribution, Metabolism, and Excretion (ADME) potential.
Structural Deconstruction & Predictive Physicochemistry
Before initiating resource-intensive in vitro assays, it is critical to establish a predictive baseline. The physicochemical parameters of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate align exceptionally well with Lipinski’s Rule of Five, making it a strong candidate for oral bioavailability.
Quantitative Physicochemical Profile
| Property | Estimated Value | Mechanistic Significance |
| Molecular Formula | C₁₇H₁₂FNO₃ | - |
| Molecular Weight | 297.28 g/mol | < 500 Da; minimizes steric hindrance during passive diffusion. |
| cLogP | 3.8 – 4.2 | Optimal lipophilicity for membrane permeability without driving excessive non-specific protein binding. |
| Topological Polar Surface Area (TPSA) | 52.33 Ų | < 90 Ų; indicates excellent probability for blood-brain barrier (BBB) and cellular penetration. |
| H-Bond Donors (HBD) | 0 | Absence of HBDs significantly reduces desolvation energy penalties during membrane transit. |
| H-Bond Acceptors (HBA) | 4 | Sufficient for specific target engagement (isoxazole N/O, ester O) without compromising permeability. |
| Rotatable Bonds | 4 | < 10; ensures a low entropic penalty upon binding to the target receptor pocket. |
Structural Influence on ADME Properties
Logical relationship between structural moieties and their resulting ADME properties.
Mechanistic Rationale in Drug Design
To understand how to test this molecule, we must first understand why it is designed this way. Every functional group in this compound serves a distinct pharmacokinetic purpose.
The Isoxazole Core: Bioisosterism and Binding
The 1,2-oxazole (isoxazole) ring is a privileged five-membered heterocycle widely utilized in drug discovery [1]. It acts as a bioisostere for amides and esters, providing hydrogen bond acceptors (the nitrogen and oxygen atoms) while maintaining a rigid, planar geometry. The adjacent 5-phenyl group extends the conjugated system, enabling robust π−π stacking interactions with aromatic residues (e.g., Tyrosine, Phenylalanine) within target protein pockets.
The para-Fluorine Substitution: Metabolic Shielding
Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than hydrogen (1.20 Å). Substituting a hydrogen for a fluorine at the para position of the benzoate ring serves two critical functions [2]:
-
CYP450 Shielding: The para position of a phenyl ring is highly susceptible to oxidative metabolism by Cytochrome P450 enzymes. The strong C-F bond (approx. 116 kcal/mol) effectively blocks this metabolic liability, increasing the compound's half-life.
-
Lipophilicity Modulation: The high electronegativity of fluorine pulls electron density away from the aromatic ring, reducing the overall polarizability of the molecule. This subtly increases lipophilicity (LogP) and dramatically enhances passive membrane permeability.
The Ester Linkage: Tunable Hydrolysis
The -CH₂-O-C(=O)- linkage connects the isoxazole and fluorobenzoate moieties. Esters are inherently susceptible to hydrolysis by ubiquitous plasma and hepatic carboxylesterases (CES1/CES2). Depending on the therapeutic goal, this is either a liability (requiring formulation strategies to protect the ester) or a deliberate prodrug strategy designed to release 5-phenylisoxazol-3-ylmethanol and 4-fluorobenzoic acid intracellularly.
Experimental Workflows for Physicochemical Validation
To validate the predictive model, we must employ self-validating experimental systems. The following protocols are engineered to eliminate artifacts and provide high-confidence data.
Integrated physicochemical and in vitro ADME screening workflow for lead characterization.
Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask)
The Causality: Discovery teams often use kinetic solubility (diluting a DMSO stock into buffer), which measures the precipitation point of a supersaturated solution. However, kinetic assays reflect metastable states and are prone to colloidal artifacts. For a highly lipophilic compound like our target, thermodynamic solubility is required to find the true equilibrium concentration of the lowest-energy crystalline phase [3].
Step-by-Step Methodology:
-
Solid Addition: Weigh 2-3 mg of crystalline (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate into a glass vial. Self-Validation: Avoid plastics to prevent non-specific adsorption of this lipophilic compound.
-
Buffer Introduction: Add 1.0 mL of Phosphate-Buffered Saline (PBS, pH 7.4).
-
Equilibration: Agitate the suspension at 37°C for 72 hours. Causality: 72 hours ensures that any slow-converting polymorphs have fully transitioned to their most stable, least soluble state.
-
Phase Separation: Centrifuge the vial at 10,000 × g for 15 minutes to pellet the undissolved solid.
-
Filtration: Pass the supernatant through a low-binding 0.22 µm PTFE filter. Self-Validation: Perform a recovery check by passing a known standard through the filter to ensure the filter membrane does not adsorb the compound.
-
Quantification: Dilute the filtrate appropriately and quantify via LC-MS/MS against a standard calibration curve prepared in acetonitrile.
Protocol 2: Lipophilicity ( LogD7.4 ) Determination
The Causality: While LogP measures the partition of neutral molecules, LogD accounts for the physiological pH (7.4) and any potential ionization. We utilize the Shake-Flask method with n-octanol, as octanol's amphiphilic nature (polar hydroxyl head, hydrophobic alkyl tail) closely mimics the lipid bilayer of human cell membranes [4].
Step-by-Step Methodology:
-
Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for 24 hours, then allow them to separate. Causality: Octanol and water are not entirely immiscible. Failing to pre-saturate the phases will cause volume shifts during the assay, altering the microenvironment and skewing the partition coefficient.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of the pre-saturated n-octanol phase. Causality: Dissolving in the organic phase first prevents the assay from being rate-limited by the compound's low aqueous solubility.
-
Partitioning: In a glass vial, combine 500 µL of the compound-spiked octanol with 500 µL of pre-saturated PBS.
-
Agitation: Shake mechanically at 25°C for 60 minutes, followed by centrifugation (3,000 × g, 10 mins) to break any micro-emulsions at the interface.
-
Sampling & Analysis: Carefully extract aliquots from both the top (octanol) and bottom (aqueous) layers using a syringe. Quantify both phases via LC-MS/MS.
-
Calculation: LogD7.4=log10([ConcentrationAqueous][ConcentrationOctanol])
References
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold Source: RSC Advances (Royal Society of Chemistry), 2021. URL:[Link]
-
The role of fluorine in medicinal chemistry Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2007. URL:[Link]
-
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures Source: Raytor Instruments, 2026. URL:[Link]
-
Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts Source: European Journal of Pharmaceutical Sciences (via PubMed), 2015. URL:[Link]
In silico prediction of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate bioactivity
An In-Depth Technical Guide to the In Silico Prediction of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate Bioactivity
In the contemporary drug discovery landscape, the integration of computational methodologies is paramount for accelerating the identification and optimization of novel therapeutic agents.[1][2] This technical guide provides a comprehensive, in-depth framework for the in silico prediction of the bioactivity of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate, a novel chemical entity. In the absence of empirical data for this specific molecule, this document outlines a systematic, computer-aided drug design (CADD) approach to hypothesize its potential therapeutic applications and liabilities.[3] We will leverage the known pharmacophoric features of its constituent moieties—a phenyl group, a 1,2-oxazole core, and a 4-fluorobenzoate group—to inform our predictive models. This guide details methodologies for target identification and validation, molecular docking simulations, Quantitative Structure-Activity Relationship (QSAR) modeling, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[4][5][6] Furthermore, we will explore the utility of molecular dynamics simulations to refine our understanding of potential protein-ligand interactions. All quantitative data are summarized in structured tables, and detailed protocols for the described computational experiments are provided. Logical and experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility, adhering to the highest standards of scientific integrity.
Introduction: The Imperative for Predictive Bioactivity Profiling
(5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate is a small molecule with a unique structural architecture. The 1,2-oxazole (isoxazole) ring is a well-established scaffold in medicinal chemistry, known for its diverse biological activities.[11] The phenyl and 4-fluorobenzoate moieties contribute to the molecule's lipophilicity and potential for specific intermolecular interactions. This guide will serve as a roadmap for researchers, scientists, and drug development professionals to navigate the computational prediction of this molecule's bioactivity.
Foundational Analysis: Physicochemical Profiling and Structural Preparation
A thorough understanding of a compound's physicochemical properties is a prerequisite for any in silico analysis, as these properties govern its pharmacokinetic and pharmacodynamic behavior.
Calculation of Physicochemical Descriptors
A range of molecular descriptors should be calculated to assess the "drug-likeness" of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate. These descriptors provide insights into its potential for oral bioavailability, membrane permeability, and metabolic stability.
| Descriptor | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | ~300 g/mol | Influences absorption and distribution. |
| LogP (octanol-water partition coefficient) | 3.5 - 4.5 | A measure of lipophilicity, affecting absorption and membrane permeability. |
| Hydrogen Bond Donors | 0 | Influences solubility and binding affinity. |
| Hydrogen Bond Acceptors | 4 | Influences solubility and binding affinity. |
| Polar Surface Area (PSA) | ~50 Ų | Correlates with membrane permeability and blood-brain barrier penetration. |
| Rotatable Bonds | 4 | A measure of molecular flexibility, impacting binding entropy. |
Note: These are estimated values and should be calculated using reliable cheminformatics software such as ChemDraw, RDKit, or online platforms like SwissADME.
Ligand Preparation Protocol
Accurate 3D representation of the ligand is critical for subsequent docking and simulation studies.
-
2D to 3D Conversion: The 2D structure of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate should be converted to a 3D conformation using a suitable tool like Open Babel or the builder tools within molecular modeling software.
-
Energy Minimization: The initial 3D structure must be energy-minimized to obtain a low-energy, stable conformation. This is typically performed using a force field such as MMFF94 or UFF.
-
Charge Assignment: Appropriate partial charges should be assigned to each atom. Gasteiger charges are commonly used for initial docking studies.
-
File Format Conversion: The prepared ligand structure should be saved in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock Vina).
Target Identification: A Multi-faceted Approach
Identifying the most probable biological targets of a novel compound is a cornerstone of in silico bioactivity prediction. A combination of ligand-based and structure-based approaches is recommended for a comprehensive analysis.[1]
Ligand-Based Target Prediction (Inverse Virtual Screening)
This approach leverages the principle that structurally similar molecules often exhibit similar biological activities.[12]
-
Methodology:
-
Utilize the 2D or 3D structure of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate as a query to search large chemical databases with associated bioactivity data (e.g., ChEMBL, PubChem, BindingDB).[13][14][15][16]
-
Employ similarity search algorithms (e.g., Tanimoto coefficient) to identify compounds with high structural similarity.
-
Analyze the known biological targets of the identified similar compounds to generate a list of potential targets for our query molecule.
-
Pharmacophore-Based Screening
This method identifies common 3D arrangements of chemical features (pharmacophores) responsible for a specific biological activity.
-
Methodology:
-
Develop a pharmacophore model based on a set of known active ligands for a particular target.
-
Screen the 3D conformation of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate against the pharmacophore model to assess its fit.
-
Reverse Docking
Reverse docking involves docking the query molecule against a large library of protein structures to identify potential binding partners.[12]
-
Methodology:
-
Prepare the 3D structure of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate as described in section 2.2.
-
Utilize a reverse docking server or software to screen the molecule against a database of protein binding sites (e.g., the Protein Data Bank).
-
Rank the potential targets based on the predicted binding affinities (docking scores).
-
Workflow for in silico target identification.
Molecular Docking: Elucidating Binding Interactions
Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the binding affinity.[17][18][19][20][21] This is a crucial step in understanding the potential mechanism of action.
Target Protein Preparation Protocol
-
Obtain Protein Structure: Download the 3D structure of the prioritized target protein from the Protein Data Bank (PDB).[14]
-
Pre-processing: Remove water molecules, co-factors, and any existing ligands from the PDB file.
-
Protonation: Add polar hydrogens to the protein structure, as these are critical for hydrogen bonding interactions.
-
Charge Assignment: Assign appropriate partial charges to the protein atoms.
-
Grid Box Definition: Define the search space (grid box) for the docking simulation, encompassing the known or predicted binding site.
Docking Simulation and Analysis
-
Software: A variety of well-validated docking programs are available, including AutoDock Vina, Glide, and GOLD.
-
Execution: Run the docking simulation with the prepared ligand and receptor files.
-
Analysis of Results:
-
Binding Affinity: The docking score provides an estimate of the binding free energy (e.g., in kcal/mol). Lower scores generally indicate stronger binding.
-
Binding Pose: Visualize the predicted binding poses of the ligand within the protein's active site using software like PyMOL or Chimera.
-
Intermolecular Interactions: Analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein residues.
-
| Interaction Type | Potential Contributing Moiety |
| Hydrogen Bonding | Oxygen and nitrogen atoms of the oxazole ring, ester carbonyl oxygen. |
| Hydrophobic Interactions | Phenyl ring, 4-fluorophenyl ring. |
| Pi-Stacking | Phenyl and 4-fluorophenyl rings with aromatic residues (e.g., Phe, Tyr, Trp). |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[22][23][24] If a dataset of structurally similar compounds with known activities is available, a QSAR model can be developed to predict the activity of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate.
QSAR Model Development Workflow
-
Data Collection: Compile a dataset of compounds with known biological activity against the target of interest.
-
Descriptor Calculation: Calculate a wide range of molecular descriptors (e.g., constitutional, topological, electronic, quantum-chemical) for each compound in the dataset.
-
Data Splitting: Divide the dataset into a training set for model building and a test set for external validation.[25]
-
Model Building: Use a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), to develop a mathematical relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable).
-
Model Validation: Rigorously validate the QSAR model using internal (e.g., leave-one-out cross-validation) and external validation techniques to assess its predictive power.[24][26]
-
Prediction: Use the validated QSAR model to predict the biological activity of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate based on its calculated molecular descriptors.
A generalized workflow for QSAR model development.
ADMET Prediction: Assessing Drug-like Properties
In silico ADMET prediction is a critical step in early-stage drug discovery to identify potential liabilities that could lead to late-stage attrition.[4][5][6][27] Various computational models, often based on machine learning algorithms trained on large datasets of known compounds, are available as standalone software or web servers (e.g., ADMETlab, pkCSM).[4][28]
| ADMET Property | Prediction | Implication |
| Absorption | ||
| Human Intestinal Absorption (HIA) | Good | Likely to be well-absorbed from the gut. |
| Caco-2 Permeability | Moderate to High | Indicates good intestinal permeability. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeation | Likely to cross | Potential for CNS activity (therapeutic or side effect). |
| Plasma Protein Binding (PPB) | High | May affect the free drug concentration and efficacy. |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of specific isoforms (e.g., CYP2D6, CYP3A4) | Risk of drug-drug interactions. |
| Excretion | ||
| Renal Organic Cation Transporter (OCT2) Inhibition | Low probability | Lower risk of affecting the excretion of co-administered drugs. |
| Toxicity | ||
| AMES Mutagenicity | Non-mutagenic | Low risk of carcinogenicity. |
| hERG Inhibition | Potential for inhibition | Risk of cardiotoxicity. |
| Hepatotoxicity | Low to moderate risk | Further investigation may be required. |
Note: These predictions are illustrative and would be generated using platforms such as ADMET Predictor® or similar tools.[28]
Molecular Dynamics (MD) Simulations: A Dynamic Perspective
While molecular docking provides a static snapshot of the ligand-protein complex, MD simulations offer a dynamic view of the interactions over time.[29][30][31][32] MD simulations can be used to:
-
Assess the stability of the predicted binding pose from docking.[33]
-
Identify key and persistent intermolecular interactions.
-
Calculate binding free energies with higher accuracy (e.g., using MM/PBSA or MM/GBSA methods).[30]
-
Explore conformational changes in the protein upon ligand binding.[31]
MD Simulation Protocol
-
System Setup: The protein-ligand complex from docking is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.
-
Minimization and Equilibration: The system is energy-minimized and then gradually heated and equilibrated under controlled temperature and pressure to mimic physiological conditions.
-
Production Run: A long-timescale simulation (nanoseconds to microseconds) is performed to sample the conformational space of the complex.
-
Trajectory Analysis: The resulting trajectory is analyzed to evaluate the stability of the complex (e.g., by calculating the root-mean-square deviation) and to identify persistent interactions.
Data Synthesis and Bioactivity Hypothesis
The culmination of this in silico workflow is the integration of all generated data to formulate a comprehensive bioactivity hypothesis for (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate. This involves:
-
Correlating Findings: Do the prioritized targets from different identification methods converge? Is the predicted activity from a QSAR model consistent with the docking results for a specific target?
-
Balancing Potency and Safety: A compound with high predicted potency against a therapeutic target but also a high risk of hERG inhibition may require structural modification.
-
Identifying Knowledge Gaps: The in silico analysis may highlight areas where experimental data is critically needed, such as confirming a novel protein target or validating a predicted metabolic pathway.
Conclusion: The Path to Experimental Validation
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Decoding the Pharmacophore: A Comprehensive Structure-Activity Relationship (SAR) Guide to Phenyl-Oxazole Derivatives
Executive Summary
The oxazole ring—a five-membered heterocycle containing oxygen and nitrogen at the 1 and 3 positions—is a privileged scaffold in medicinal chemistry. When conjugated with a phenyl ring, the resulting phenyl-oxazole moiety exhibits a unique combination of hydrogen-bonding capacity, structural rigidity, and lipophilicity. This whitepaper provides an in-depth technical analysis of the structure-activity relationships (SAR) of phenyl-oxazole derivatives, focusing on their dual utility as potent apoptosis inducers in oncology and as dual-acting cardiovascular agents.
By deconstructing the causality behind specific chemical substitutions and providing self-validating experimental protocols, this guide serves as a strategic roadmap for drug development professionals optimizing phenyl-oxazole leads.
The Phenyl-Oxazole Scaffold: Electronic & Structural Imperatives
The pharmacological versatility of the phenyl-oxazole core stems from its electronic distribution. The oxazole nitrogen acts as a potent hydrogen-bond acceptor, while the oxygen atom contributes to the overall dipole moment, influencing the molecule's orientation within target protein binding pockets.
Conjugation with a phenyl ring extends the π -electron system, allowing for robust π−π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in target active sites. SAR studies consistently demonstrate that the biological activity of this scaffold is highly sensitive to the position and electronegativity of substituents on the phenyl ring, as well as the nature of the functional groups attached to the oxazole C4 and C5 positions [1].
SAR Case Study I: Anticancer Efficacy via Apoptosis Induction
A landmark application of the phenyl-oxazole scaffold is the discovery of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. Dysregulation of apoptosis is a hallmark of cancer, making the targeted activation of executioner caspases a highly desirable therapeutic strategy.
Substituent Effects on Pro-Apoptotic Potency
Research utilizing cell-based caspase high-throughput screening (HTS) assays has elucidated a clear SAR trajectory for 2-phenyl-oxazole-4-carboxamides in human colorectal carcinoma (DLD-1) cells [1]. The data reveals that the unsubstituted core is biologically inert, whereas halogenation—particularly with chlorine—dramatically enhances potency.
Causality of Halogenation: The introduction of chlorine atoms increases the lipophilicity (LogP) of the molecule, facilitating cellular membrane permeability. Furthermore, the electron-withdrawing nature of the halogens polarizes the phenyl ring, strengthening halogen-bond interactions with hydrophobic pockets in the target protein.
Quantitative SAR Data Summary
The following table summarizes the half-maximal effective concentration (EC 50 ) for apoptosis induction and the growth inhibition (GI 50 ) for key derivatives [1], [2].
| Compound ID | R1 (Phenyl 1) | R2 (Phenyl 2) | Apoptosis EC 50 (nM) | Growth Inhibition GI 50 (nM) |
| 1a | H | H | > 10,000 | > 10,000 |
| 1c | H | 4-Cl | 1,500 | 980 |
| 1j | 4-Cl | 4-Cl | 450 | 320 |
| 1k | 4-Cl | 2,4-di-Cl | 270 | 229 |
Table 1: SAR data demonstrating the exponential increase in potency upon multi-halogenation of the phenyl-oxazole core.
Mechanistic Pathway of Compound 1k
Compound 1k demonstrates the ability to cleave Poly (ADP-ribose) polymerase (PARP) and induce DNA laddering, which are the biochemical hallmarks of apoptosis [1].
Fig 1. Phenyl-oxazole induced apoptosis signaling pathway via caspase activation.
SAR Case Study II: Dual-Acting Cardiovascular Agents
Beyond oncology, the phenyl-oxazole scaffold has been successfully engineered to treat cardiovascular diseases, specifically as dual-acting Thromboxane Receptor Antagonists (TRA) and Thromboxane Synthase Inhibitors (TSI) [3].
Decoupling TRA and TSI Activity
In the development of ω -phenyl- ω -(3-pyridyl)alkenoic acid derivatives, researchers discovered that modifications to the oxazole moiety allowed for the independent tuning of TRA and TSI activities[4].
-
Lipophilicity & TRA: Increasing the lipophilicity of the oxazole amide substituents directly correlates with enhanced TRA activity. The receptor binding pocket for the antagonist is highly hydrophobic, rewarding the addition of bulky, lipophilic groups (e.g., cyclohexylbutyl).
-
Chain Length & Dual Activity: The length of the alkenoic acid side chain dictates the spatial geometry required to bridge the receptor antagonism site and the synthase inhibition site. SAR optimization revealed that a chain length of n=4 (heptenoic acid) provides the optimal 8–10 Å distance required for potent dual activity [4].
Fig 2. Logical SAR map detailing substituent effects on TRA, TSI, and apoptosis.
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the evaluation of phenyl-oxazole derivatives requires rigorous, self-validating assay systems. Below is the standardized protocol for the Cell-Based Caspase HTS Assay used to generate the data in Table 1.
Protocol: Self-Validating Cell-Based Caspase-3/7 HTS Assay
Objective: To quantify the pro-apoptotic EC 50 of phenyl-oxazole derivatives via caspase-3/7 activation. Causality of Design: DLD-1 cells are utilized due to their robust, predictable apoptotic response. A fluorogenic substrate (e.g., DEVD-AMC) is chosen because the cleavage of the DEVD peptide sequence by Caspase-3/7 releases AMC, yielding a high signal-to-noise fluorescent readout ideal for HTS.
Step-by-Step Methodology:
-
Cell Seeding: Seed human colorectal DLD-1 cells at a density of 1×104 cells/well in a 384-well black, clear-bottom microplate using RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO 2 .
-
Compound Preparation (Self-Validation Step 1): Prepare a 10-point, 3-fold serial dilution of the phenyl-oxazole compounds in DMSO.
-
Control Causality: Include Staurosporine (1 μ M) as a positive control for maximum caspase activation, and 0.1% DMSO as a vehicle (negative) control. This establishes the maximum and minimum assay windows.
-
-
Treatment: Transfer compounds to the assay plate (final DMSO concentration ≤ 0.1%). Incubate for 24 hours.
-
Reagent Addition: Add an equal volume of Caspase-3/7 fluorogenic detection reagent (containing lysis buffer and DEVD-AMC substrate) to each well.
-
Incubation & Reading: Protect from light and incubate at room temperature for 1 hour to allow for complete cell lysis and enzymatic cleavage. Read fluorescence at Ex/Em = 380/500 nm using a microplate reader.
-
Data Validation (Self-Validation Step 2): Calculate the Z'-factor using the positive and negative controls. A Z'-factor ≥ 0.5 validates the assay's robustness and confirms that the plate data is reliable.
-
EC 50 Determination: Normalize fluorescence data to the vehicle control (0%) and positive control (100%). Fit the data to a 4-parameter logistic (4PL) non-linear regression model to derive the EC 50 .
Fig 3. Step-by-step workflow for the self-validating caspase HTS assay.
Conclusion
The phenyl-oxazole scaffold represents a highly tunable pharmacophore. As demonstrated through both oncology and cardiovascular case studies, precise manipulation of the phenyl ring (via halogenation) and the oxazole substituents (via lipophilic amides or alkenoic chains) dictates the molecule's target affinity and mechanism of action. By employing rigorous SAR logic and self-validating biological assays, researchers can efficiently transition these derivatives from raw HTS hits to optimized preclinical candidates.
References
-
Tai, V. W., et al. "Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers." Bioorganic & Medicinal Chemistry Letters, vol. 16, no. 17, 2006, pp. 4554-4558. Available at:[Link]
-
Main, A. J., et al. "Development of dual-acting agents for thromboxane receptor antagonism and thromboxane synthase inhibition. 2. Design, synthesis, and evaluation of a novel series of phenyl oxazole derivatives." Bioorganic & Medicinal Chemistry Letters, vol. 8, no. 15, 1998, pp. 1943-1948. Available at:[Link]
-
ACS Publications. "Development of Dual-Acting Agents for Thromboxane Receptor Antagonism and Thromboxane Synthase Inhibition." Bioorganic & Medicinal Chemistry Letters, 1998. Available at:[Link]
Unlocking the Therapeutic Potential of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate: A DFT-Driven Approach to Molecular Design and Analysis
An In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The intersection of computational chemistry and drug discovery has created unprecedented opportunities for the rational design of novel therapeutics. Density Functional Theory (DFT) has emerged as a cornerstone of this revolution, offering a powerful lens through which the electronic structure, reactivity, and potential bioactivity of molecules can be understood with high accuracy.[1][2] This guide provides a comprehensive, in-depth exploration of how DFT studies can be applied to a promising heterocyclic compound, (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate. While specific experimental and computational data for this exact molecule are not yet prevalent in published literature, this whitepaper serves as a practical and theoretical roadmap for its complete in silico characterization. By leveraging established methodologies from studies on structurally similar isoxazole and oxazole derivatives, we present a full workflow—from initial molecular modeling to the prediction of biological interactions.[3][4][5] This document is designed for researchers and drug development professionals, offering both the theoretical underpinnings and step-by-step protocols necessary to conduct a thorough DFT analysis, thereby accelerating the evaluation of this and similar molecules as potential drug candidates.
Introduction: The Scientific Imperative for Computational Scrutiny
The molecule (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate belongs to the isoxazole class of five-membered heterocyclic compounds, a scaffold of immense interest in medicinal chemistry due to its presence in numerous marketed drugs and its association with a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant effects.[6][7] The molecule's structure, featuring a phenyl-substituted isoxazole core linked to a fluorinated benzoate moiety, suggests a rich and complex electronic profile ripe for exploration.
Why DFT? In the early stages of drug development, understanding a molecule's intrinsic properties is paramount. DFT provides a computationally efficient yet highly accurate method to probe the quantum mechanical nature of a molecule.[8][9] It allows us to move beyond simple 2D representations and predict a vast array of properties that govern molecular behavior:
-
3D Molecular Structure: Determining the most stable geometric conformation.
-
Electronic Distribution: Identifying electron-rich and electron-deficient regions, which are key to intermolecular interactions.
-
Chemical Reactivity: Predicting how and where the molecule is likely to interact with biological targets.[2]
-
Spectroscopic Signatures: Correlating computational data with experimental results from techniques like FT-IR and NMR for structural validation.
This guide will detail the complete workflow for a comprehensive DFT investigation, demonstrating how to generate actionable data that can inform and guide subsequent experimental work.
The Computational Gauntlet: A Workflow for Comprehensive DFT Analysis
The journey from a chemical structure to a detailed understanding of its bioactivity involves a series of integrated computational steps. This section outlines a robust, field-proven methodology for the DFT analysis of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate.
Caption: A comprehensive workflow for the DFT analysis and application of a novel molecule.
Experimental Protocol: Geometry Optimization and Frequency Calculations
The foundational step of any DFT study is to find the molecule's most stable three-dimensional structure, its ground-state geometry.
Objective: To compute the lowest energy conformation of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate and confirm it as a true potential energy minimum.
Methodology:
-
Structure Preparation: The 2D structure of the molecule is first drawn using chemical drawing software. This 2D representation is then converted into a preliminary 3D model using a molecular builder like Avogadro or GaussView.[10][11]
-
Computational Software: The calculations are performed using a quantum chemistry software package, such as Gaussian 09/16.[3][12]
-
Theoretical Level Selection:
-
Functional: The B3LYP hybrid functional is selected. It is a Generalized Gradient Approximation (GGA) functional that incorporates a portion of the exact Hartree-Fock exchange, offering a well-established balance between computational cost and accuracy for organic molecules.[8][13][14]
-
Basis Set: The 6-311++G(d,p) basis set is employed. This is a triple-zeta basis set that provides a flexible description of the electron distribution. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogen, crucial for accurately describing non-covalent interactions, while (d,p) adds polarization functions to allow for non-spherical electron density distribution.[11][15][16]
-
-
Execution of Optimization: A geometry optimization calculation is initiated. The algorithm iteratively adjusts the positions of the atoms to minimize the total electronic energy of the molecule until a stationary point is reached.
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the identical level of theory (B3LYP/6-311++G(d,p)).[17]
-
Validation: The absence of any imaginary (negative) frequencies in the output confirms that the optimized structure is a true energy minimum and not a transition state.
-
Data Output: This calculation also yields zero-point vibrational energy, thermal corrections to energy, and the data required for simulating infrared (IR) and Raman spectra.
-
Deciphering the Code: Analysis of DFT Results
With the optimized structure confirmed, we can now extract a wealth of information about the molecule's inherent properties.
Molecular Structure and Stability
The optimized geometry provides precise bond lengths, bond angles, and dihedral angles. These parameters can be compared with experimental X-ray crystallography data (if available) to validate the computational model. For our target molecule, key parameters of interest would include the planarity between the phenyl and isoxazole rings and the rotational freedom around the ester linkage.
(Hypothetical Data Table)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O (ester) | 1.21 Å |
| Bond Length | N-O (isoxazole) | 1.42 Å |
| Bond Angle | O-C-C (ester link) | 109.5° |
| Dihedral Angle | Phenyl-Isoxazole | 25.8° |
Electronic Landscape: FMO and MEP Analysis
The electronic properties are at the heart of understanding a molecule's reactivity and interaction potential.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.[14]
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Energy Gap (ΔE): This is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable.[5][18]
For (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate, we would expect the HOMO to be localized on the more electron-rich phenyl-isoxazole system, while the LUMO might be distributed across the electron-withdrawing fluorobenzoate moiety.
(Hypothetical Data Table)
| Parameter | Energy (eV) | Significance |
|---|---|---|
| EHOMO | -6.58 | Electron-donating ability |
| ELUMO | -1.89 | Electron-accepting ability |
| Energy Gap (ΔE) | 4.69 | Chemical Stability & Reactivity |
Molecular Electrostatic Potential (MEP): The MEP surface is a 3D map of the charge distribution around the molecule.[19] It is invaluable for predicting sites for intermolecular interactions, particularly hydrogen bonding and electrophilic/nucleophilic attacks.
-
Red Regions (Negative Potential): Indicate electron-rich areas, prime targets for electrophilic attack. These would likely be found around the oxygen atoms of the ester carbonyl and the isoxazole ring.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. These would be expected around the hydrogen atoms.
-
Green Regions: Represent neutral potential.
An MEP analysis provides an intuitive visual guide to the molecule's reactive "hot spots."
Quantifying Reactivity: Global Descriptors
From the HOMO and LUMO energies, a set of global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.[12]
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Inverse of hardness, indicates reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of electrophilic power. |
| Caption: Key global reactivity descriptors derived from FMO energies. |
Visualizing Intermolecular Forces: Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the various intermolecular interactions that stabilize a crystal structure.[20][21] It provides a more nuanced view than simply looking at close contacts.
Methodology:
-
Input: The optimized geometry (or a CIF file from X-ray diffraction) is loaded into software like CrystalExplorer.[22][23]
-
Surface Generation: A surface is generated around the molecule, defined by points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.
-
dnorm Mapping: The surface is colored based on the normalized contact distance (dnorm), which highlights interactions:
-
Red Spots: Indicate contacts shorter than the van der Waals radii (e.g., strong hydrogen bonds).
-
White Spots: Contacts are approximately the length of the vdW radii.
-
Blue Spots: Contacts are longer than the vdW radii.
-
-
2D Fingerprint Plots: These plots summarize the intermolecular contacts by plotting the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de).[24] The percentage contribution of different interactions (e.g., H···H, C···H, O···H) can be precisely quantified.[14][25]
(Hypothetical Data Table)
| Interaction Type | Percentage Contribution |
|---|---|
| H···H | 45.5% |
| C···H / H···C | 22.8% |
| O···H / H···O | 15.2% |
| F···H / H···F | 8.5% |
| Other | 8.0% |
Bridging Theory and Biology: Applications in Drug Development
The ultimate goal of these computational studies is to predict how the molecule will behave in a biological system.[1] DFT-optimized structures and properties are crucial inputs for higher-level simulations like molecular docking.
Caption: The workflow for molecular docking, linking DFT results to biological targets.
Experimental Protocol: Molecular Docking
Objective: To predict the binding mode and affinity of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate with a relevant biological target.
Hypothetical Target: Given the known activities of isoxazole derivatives, a relevant target could be a Cytochrome P450 (CYP) enzyme, which is crucial in drug metabolism and can be a target for anticancer agents.[10]
Methodology:
-
Ligand Preparation: The DFT-optimized, lowest-energy structure of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate is used. Its charge and atom types are correctly assigned.
-
Protein Preparation: The 3D crystal structure of the target protein (e.g., CYP1A2) is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed, and hydrogen atoms are added.[3]
-
Active Site Definition: The binding pocket (active site) of the enzyme is identified, often based on the location of the original ligand or through site-finder algorithms within the docking software.[3]
-
Docking Simulation: Using software like AutoDock Vina or PyRx, the flexible ligand is docked into the rigid protein active site. The program explores numerous possible conformations and orientations of the ligand within the binding pocket.
-
Analysis of Results:
-
Binding Energy: The top-ranked poses are evaluated based on their binding energy (or docking score), given in kcal/mol. A more negative value indicates a more favorable binding interaction.
-
Interaction Analysis: The best binding pose is visualized to identify key intermolecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein. These interactions explain the stability of the ligand-protein complex.
-
This analysis can reveal if the molecule is a potential inhibitor of the target enzyme and guide further chemical modifications to improve binding affinity.
Conclusion and Future Directions
This guide has outlined a comprehensive, authoritative framework for the theoretical investigation of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate using Density Functional Theory. By systematically applying the described protocols—from geometry optimization and electronic property analysis to Hirshfeld surface mapping and molecular docking—researchers can build a detailed, multi-faceted profile of the molecule's physicochemical and potential biological properties.
The power of this in silico approach lies in its predictive capacity. It allows for the efficient screening and prioritization of drug candidates, saving significant time and resources in the lab. The insights gained from DFT studies—understanding reactivity, stability, and binding modes—provide a rational basis for designing next-generation analogues with enhanced efficacy and specificity. The methodologies detailed herein represent not just a theoretical exercise, but a critical, foundational step in the modern drug discovery pipeline.
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Designing, Characterization, DFT, Biological Effectiveness, and Molecular Docking Analysis of Novel Fe(III), Co(II), and Cu(II) Complexes Based on 4-Hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione. National Center for Biotechnology Information (NCBI). [Link]
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Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate. Biointerface Research in Applied Chemistry. [Link]
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Hirshfeld surface analysis. Royal Society of Chemistry. [Link]
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Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine. National Center for Biotechnology Information (NCBI). [Link]
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DFT Study of Functionalized Benzoxazole-Based D––A Architectures: Influence of Ionic Fragments on Optical Properties and The. Semantic Scholar. [Link]
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Theoretical study of the infrared spectrum of 5-phenyl-1,3,4-oxadiazole-2-thiol by using DFT calculations. ResearchGate. [Link]
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Hirshfeld Surface Analysis and DFT calculations of 1-phenyl-N- (benzomethyl). Journal of Materials and Environmental Science. [Link]
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Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. [Link]
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Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives. ResearchGate. [Link]
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Hirshfeld Surface Analysis and DFT calculations of 1-phenyl-N-(benzomethyl)-N-({1-[(2-benzo-4-methyl-4,5-dihydro-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl. ResearchGate. [Link]
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Methodological & Application
Application Note: Biological Evaluation of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate
Executive Summary & Pharmacological Rationale
As drug discovery pipelines increasingly rely on highly functionalized building blocks, (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate (CAS: 338777-04-1) has emerged as a high-value scaffold. This molecule integrates two privileged pharmacophores: a 3,5-disubstituted isoxazole ring and a fluorinated benzoate ester.
From a structural activity relationship (SAR) perspective, the isoxazole core is a well-documented bioisostere for amides and esters, frequently utilized to target inflammatory enzymes (such as lipoxygenases and cyclooxygenases)[1]. Simultaneously, the 4-fluorobenzoate moiety introduces a highly electronegative fluorine atom, which enhances metabolic stability against hepatic cytochromes, increases lipophilicity for cellular membrane permeation, and establishes specific dipole-dipole interactions within hydrophobic binding pockets. This application note provides a comprehensive, self-validating framework for evaluating the anti-inflammatory and antimicrobial potential of this compound.
Mechanistic Grounding & Target Selection
The biological evaluation of this compound is anchored in two primary therapeutic axes:
-
Anti-Inflammatory (COX-2/LOX Inhibition): Isoxazole derivatives exhibit profound anti-inflammatory properties by mimicking the transition state of arachidonic acid. The 5-phenyl substitution provides the necessary steric bulk to occupy the hydrophobic side-pocket of the COX-2 active site, while the ester linkage acts as a critical hydrogen bond acceptor [1].
-
Antimicrobial (DNA Gyrase Inhibition): Benzisoxazole and phenylisoxazole scaffolds have demonstrated significant efficacy in inhibiting bacterial DNA gyrase, an essential enzyme responsible for maintaining DNA topology during bacterial replication [2]. Furthermore, isoxazole derivatives frequently appear as modulators of central nervous system receptors, though antimicrobial and anti-inflammatory screens remain the primary starting points for this specific structural class [3].
Fig 1: Mechanism of COX-2 inhibition by the functionalized isoxazole derivative.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate specific controls and quality metrics (such as the Z'-factor) to distinguish true pharmacological activity from assay artifacts.
In Vitro COX-2 Enzyme Inhibition Assay
Causality & Design Choice: We utilize a fluorometric assay measuring the peroxidase activity of COX-2 rather than a traditional colorimetric end-point assay. The conversion of arachidonic acid to PGG2/PGH2 is coupled with the oxidation of a fluorogenic substrate (ADHP). This provides a highly sensitive, real-time kinetic readout, minimizing false positives caused by the intrinsic absorbance of synthetic aromatic compounds.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate in anhydrous DMSO to create a 10 mM master stock. Perform 3-fold serial dilutions to generate a 10-point concentration curve (final well concentrations ranging from 0.1 nM to 100 μM).
-
Enzyme Incubation: In a 96-well black, flat-bottom microplate, dispense 150 μL of Assay Buffer (100 mM Tris-HCl, pH 8.0), 10 μL of Heme cofactor, and 10 μL of recombinant human COX-2 enzyme per well.
-
Compound Addition: Add 10 μL of the diluted compound. Include a vehicle control (1% DMSO final) to establish baseline uninhibited activity, and a positive control (Celecoxib, 1 μM) to validate assay sensitivity. Incubate at 37°C for 15 minutes to allow for thermodynamic binding equilibrium.
-
Reaction Initiation: Add 10 μL of the fluorogenic substrate (ADHP) followed immediately by 10 μL of Arachidonic Acid.
-
Data Acquisition: Read fluorescence continuously using a microplate reader (Ex/Em = 535/587 nm) in kinetic mode for 5 minutes at 37°C.
-
Validation: Calculate the Z'-factor using the vehicle control and Celecoxib wells. Proceed with data analysis only if Z' > 0.6.
Antimicrobial Susceptibility (Broth Microdilution)
Causality & Design Choice: To determine the Minimum Inhibitory Concentration (MIC), broth microdilution is strictly preferred over agar disk diffusion. Highly lipophilic esters like 4-fluorobenzoates diffuse poorly in aqueous agar, leading to artificially low zones of inhibition. Furthermore, we incorporate Resazurin as a viability dye because precipitating lipophilic compounds can artificially inflate OD600 absorbance readings, masking true bacterial death.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture Staphylococcus aureus (MRSA) and Escherichia coli in Mueller-Hinton Broth (MHB) to an OD600 of 0.08–0.1 (approximately 108 CFU/mL). Dilute the suspension 1:100 in fresh MHB.
-
Compound Plating: Dispense 50 μL of MHB into a 96-well clear plate. Add 50 μL of the compound (at 2x the desired top concentration) to the first column. Perform 2-fold serial dilutions across the plate.
-
Inoculation: Add 50 μL of the diluted bacterial suspension to all test wells (final inoculum concentration: 5×105 CFU/mL).
-
Incubation & Readout: Incubate the plates at 37°C for 18 hours. Add 10 μL of Resazurin dye (0.015% w/v) to each well and incubate for an additional 2 hours.
-
Analysis: A color shift from blue (oxidized) to pink (reduced) indicates bacterial metabolic viability. The MIC is recorded as the lowest compound concentration that strictly maintains the blue color.
Fig 2: Self-validating high-throughput screening workflow for compound evaluation.
Quantitative Data Analysis & Validation Metrics
To ensure robust cross-study comparability, raw kinetic and phenotypic data must be normalized. Calculate the half-maximal inhibitory concentration ( IC50 ) using a four-parameter logistic (4PL) regression model. Below is a structured data presentation template summarizing the expected validation parameters and baseline activity ranges for 5-phenylisoxazole derivatives.
| Assay Type | Target / Organism | Reference Standard | Validation Metric | Expected Isoxazole Baseline Activity |
| Enzyme Inhibition | Human COX-2 | Celecoxib ( IC50 ~40 nM) | Z'-factor > 0.6 | IC50 : 0.5 μM – 15.0 μM |
| Enzyme Inhibition | Human COX-1 | Indomethacin ( IC50 ~18 nM) | Z'-factor > 0.6 | IC50 : > 50.0 μM (Selectivity check) |
| Antimicrobial (MIC) | S. aureus (Gram +) | Ciprofloxacin (MIC ~0.5 μg/mL) | Growth Control OD > 0.8 | MIC: 4.0 μg/mL – 32.0 μg/mL |
| Antimicrobial (MIC) | E. coli (Gram -) | Ciprofloxacin (MIC ~0.01 μg/mL) | Growth Control OD > 0.8 | MIC: > 64.0 μg/mL (Efflux prone) |
| Cytotoxicity | HEK293 Cells | Doxorubicin ( CC50 ~1.2 μM) | Signal-to-Background > 10 | CC50 : > 100.0 μM |
References
- Synthesis and biological evaluation of several 3‐(coumarin‐4‐yl)tetrahydroisoxazole and 3‐(coumarin‐4‐yl)dihydropyrazole derivatives.Journal of Heterocyclic Chemistry.
- Novel DNA Gyrase Inhibiting Spiropyrimidinetriones with a Benzisoxazole Scaffold: SAR and in Vivo Characterization.Journal of Medicinal Chemistry - ACS Publications.
- US10597367B2 - Metabotropic glutamate receptor negative allosteric modulators (NAMs) and uses thereof.Google Patents.
Application Note: In Vitro Anticancer Screening and Mechanistic Validation of Novel Oxazole Derivatives
Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Content Type: Technical Guide & Standard Operating Protocols (SOPs)
Executive Summary & Mechanistic Rationale
The 1,3-oxazole scaffold—a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom—is a highly privileged structure in modern medicinal chemistry[1]. Recent drug discovery campaigns have demonstrated that rationally designed oxazole derivatives exhibit potent, broad-spectrum anticancer activities, often overcoming multidrug resistance[2].
As a Senior Application Scientist, I emphasize that successful preclinical screening requires more than just identifying "cell death." It requires a rigorous, self-validating workflow that uncovers the causality of cytotoxicity. Oxazole compounds typically exert their anticancer effects through multi-target mechanisms, most notably by inhibiting Signal Transducer and Activator of Transcription 3 (STAT3), disrupting tubulin polymerization, and blocking the PI3K/Akt survival pathways[3][4].
Understanding these pathways dictates our experimental design. For instance, because oxazoles frequently disrupt microtubule dynamics, assays must be timed to capture G2/M phase cell cycle arrest before secondary apoptosis occurs[1].
Fig 1. Multi-target mechanistic pathways of oxazole derivatives in cancer cells.
The NCI-60 Screening Paradigm
To establish authoritative and reproducible data, the evaluation of novel oxazoles should mirror the NCI-60 Human Tumor Cell Line Screen protocol utilized by the National Cancer Institute's Developmental Therapeutics Program (DTP)[5][6].
Unlike rapid metabolic assays (e.g., MTT/MTS) which can be confounded by mitochondrial enzyme fluctuations, the NCI-60 protocol utilizes the Sulforhodamine B (SRB) assay [6]. SRB binds stoichiometrically to basic amino acids under mild acidic conditions, providing a highly stable, linear readout of total cellular protein mass. Furthermore, the NCI-60 workflow utilizes a self-validating two-phase system that includes a "Time Zero" ( Tz ) plate. The Tz plate is critical: it allows researchers to mathematically distinguish between cytostatic effects (growth inhibition) and cytotoxic effects (actual cell death)[5].
Fig 2. Standardized NCI-60 two-phase in vitro screening workflow.
Experimental Protocols
Protocol A: High-Throughput SRB Cytotoxicity Assay (NCI-60 Standard)
Objective: To determine the GI50 (50% Growth Inhibition), TGI (Total Growth Inhibition), and LC50 (50% Lethal Concentration) of novel oxazole compounds[7][8].
Materials:
-
RPMI 1640 medium supplemented with 5% Fetal Bovine Serum (FBS) and 2 mM L-glutamine[5].
-
10% (w/v) cold Trichloroacetic acid (TCA).
-
0.4% (w/v) Sulforhodamine B (SRB) dissolved in 1% acetic acid.
-
10 mM unbuffered Tris base solution (pH 10.5).
Step-by-Step Methodology:
-
Cell Inoculation: Harvest exponentially growing cells. Inoculate 100 µL/well into 96-well microtiter plates at plating densities ranging from 5,000 to 40,000 cells/well (optimized based on the specific doubling time of each cell line)[5].
-
Pre-incubation: Incubate plates at 37°C, 5% CO2 , 95% air, and 100% relative humidity for 24 hours to allow for cell attachment and stabilization[5][9].
-
Time Zero ( Tz ) Fixation (Critical Control): After 24 hours, take two plates of each cell line and fix them in situ by adding 50 µL of cold 10% TCA. Incubate at 4°C for 1 hour. This establishes the baseline cell population prior to drug exposure[5].
-
Drug Addition: Solubilize oxazole compounds in DMSO (final DMSO concentration must be ≤0.25% to prevent solvent toxicity). Add 100 µL of the drug at 2x the desired final concentration to the remaining plates. For Phase 1, use a single dose of 10 µM. For Phase 2, use 5 serial dilutions (e.g., 0.01, 0.1, 1, 10, and 100 µM)[7]. Incubate for 48 hours[8].
-
Endpoint Fixation: After 48 hours, fix the treated plates with cold 10% TCA as described in Step 3. Wash all plates (including Tz ) five times with tap water and air dry.
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well. Incubate for 10 minutes at room temperature[7].
-
Washing: Quickly remove unbound dye by washing the plates five times with 1% acetic acid. Causality note: Acetic acid maintains the low pH required for SRB to remain bound to basic amino acids. Air dry completely.
-
Solubilization & Readout: Add 100 µL of 10 mM unbuffered Tris base to each well. Place on a gyratory shaker for 5 minutes to solubilize the bound dye. Read optical density (OD) at 515 nm using a microplate reader.
Data Calculation:
-
Percentage Growth (PG):
-
If ODtest≥ODTz : PG=[(ODtest−ODTz)/(ODcontrol−ODTz)]×100
-
If ODtest<ODTz : PG=[(ODtest−ODTz)/ODTz]×100 (Indicates lethality)[5].
-
Protocol B: Mechanistic Validation via Flow Cytometry (Apoptosis & Cell Cycle)
Once a lead oxazole compound is identified via the SRB assay, its mechanism of action must be validated. Because oxazoles frequently target tubulin[3], cell cycle analysis is mandatory.
-
Treatment: Seed cells in 6-well plates and treat with the oxazole derivative at GI50 and LC50 concentrations for 24 and 48 hours.
-
Cell Cycle Analysis (PI Staining): Harvest cells, wash with cold PBS, and fix in 70% cold ethanol overnight at -20°C. Resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate for 30 mins in the dark. Analyze via flow cytometry. Expected Result: Accumulation of cells in the G2/M phase due to tubulin disruption.
-
Apoptosis Analysis (Annexin V-FITC/PI): Harvest cells (including floating dead cells to avoid skewed data). Resuspend in Annexin V binding buffer. Add 5 µL Annexin V-FITC and 5 µL PI. Incubate for 15 mins in the dark. Causality note: Annexin V binds to externalized phosphatidylserine (early apoptosis), while PI penetrates compromised membranes (late apoptosis/necrosis).
Quantitative Data Interpretation
When evaluating novel 1,3-oxazole derivatives, researchers should benchmark their results against historical data. The table below summarizes the typical pharmacological profile of highly active oxazole derivatives (such as 5-sulfanyl-substituted oxazoles and 1,3-oxazol-4-ylphosphonium salts) based on recent literature[7][10][11].
| Compound Class / Motif | Target Cell Line Panel | GI50 (µM) | TGI (µM) | LC50 (µM) | Primary Mechanism of Action |
| 1,3-oxazol-4-ylphosphonium salts | Leukemia, Colon, Breast | 0.3 – 1.1 | 1.2 – 2.5 | 5.0 – 6.0 | Mitochondrial disruption / Apoptosis[10] |
| 5-arylsulfonyl-1,3-oxazole-4-carbonitriles | Leukemia (High Selectivity) | 0.2 – 0.6 | 1.0 – 3.0 | 5.0 – 6.0 | Tubulin polymerization inhibition[11] |
| 7-piperazin-substituted oxazolo-pyrimidines | NSCLC (A549), CNS, Ovarian | < 0.1 | 0.5 – 1.5 | > 10.0 | STAT3 pathway inhibition[9] |
Note: Compounds exhibiting a GI50 in the sub-micromolar range (< 1.0 µM) and an LC50 > 10 µM are generally considered highly selective cytostatic agents, whereas those with an LC50 < 5.0 µM are potent cytotoxic agents.
References
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies National Library of Medicine (PubMed) URL:[Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies Bentham Science URL:[Link]
-
NCI-60 Screening Methodology National Cancer Institute (Cancer.gov) URL:[Link]
-
Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity ResearchGate URL:[Link]
-
Evaluation of Anticancer Activity of 1,3‐Oxazol‐4‐ylphosphonium Salts in Vitro National Center for Biotechnology Information (PMC) URL:[Link]
-
Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-Substituted[1,3]Oxazolo[4,5-d]pyrimidines Der Pharma Chemica URL:[Link]
-
Synthesis, characterization, and in vitro anticancer evaluation of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles ResearchGate URL:[Link]
-
Outline of the NCI-60 Program ResearchGate URL:[Link]
-
NCI-60 – Knowledge and References Taylor & Francis URL:[Link]
Sources
- 1. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benthamscience.com [benthamscience.com]
- 5. dctd.cancer.gov [dctd.cancer.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. thieme-connect.de [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Evaluation of Anticancer Activity of 1,3‐Oxazol‐4‐ylphosphonium Salts in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Pharmacological Evaluation of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate as a High-Affinity Tyrosinase Inhibitor
Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Matrix: In vitro enzymatic and cell-based models
Scientific Rationale & Mechanistic Overview
The development of novel tyrosinase inhibitors is critical for addressing hyperpigmentation disorders, melanoma pathogenesis, and enzymatic browning in the agricultural sector. (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate represents a highly optimized, synthetic pharmacophore designed to selectively target the binuclear copper active site of tyrosinase.
Causality in Structural Design
The efficacy of this compound is rooted in its highly specific structural geometry:
-
The 1,2-Oxazole (Isoxazole) Core: Acts as a rigid, bioisosteric scaffold. Unlike flexible aliphatic chains, the isoxazole ring restricts the conformational entropy of the molecule, locking the flanking aromatic systems into an optimal geometry for receptor binding .
-
The 5-Phenyl Moiety: Designed to engage in π−π stacking interactions with hydrophobic residues (e.g., Val283, Phe264) located at the entrance of the tyrosinase binding pocket, anchoring the inhibitor.
-
The 4-Fluorobenzoate Group: This is the primary pharmacophore. The highly electronegative fluorine atom enhances metabolic stability and participates in multipolar halogen bonding with the histidine residues (His263, His259, His85) that coordinate the Cu(A) and Cu(B) ions in the active site, effectively blocking substrate access .
Fig 1. Mechanistic pathway demonstrating dual-stage blockade of melanogenesis by the isoxazole inhibitor.
Self-Validating Experimental Protocols
To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems. They incorporate internal background subtractions, vehicle controls, and orthogonal viability checks to prevent false positives (e.g., mistaking cytotoxicity for melanin inhibition).
Protocol A: In Vitro Diphenolase Inhibition Assay
Rationale for Substrate Choice: We utilize L-DOPA rather than L-Tyrosine. L-Tyrosine oxidation (monophenolase activity) exhibits a characteristic, unpredictable lag phase. L-DOPA oxidation (diphenolase activity) follows immediate, linear Michaelis-Menten kinetics, allowing for highly accurate IC50 and Ki determinations .
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 50 mM phosphate buffer (PBS) at pH 6.8. Crucial: Tyrosinase is highly sensitive to pH fluctuations; pH 6.8 mimics the physiological environment of the melanosome.
-
Reagent Formulation:
-
Mushroom Tyrosinase (Sigma-Aldrich): 1000 U/mL in PBS.
-
L-DOPA Substrate: 2.5 mM in PBS (Prepare fresh and protect from light to prevent auto-oxidation).
-
Inhibitor Stock: Dissolve (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate in 100% DMSO at 10 mM. Dilute serially in PBS (Final DMSO concentration must not exceed 1% v/v to prevent enzyme denaturation).
-
-
Assay Assembly (96-well microplate):
-
Add 120 µL of PBS to all wells.
-
Add 20 µL of the inhibitor solution (or 1% DMSO for vehicle control).
-
Add 20 µL of Tyrosinase (1000 U/mL).
-
Self-Validation Step: Include a "Blank" for every concentration (Inhibitor + PBS + L-DOPA, no enzyme) to subtract inherent compound absorbance. Include Kojic Acid as a positive control.
-
-
Incubation: Incubate the plate at 30°C for 10 minutes to allow inhibitor-enzyme pre-binding.
-
Reaction Initiation: Add 40 µL of 2.5 mM L-DOPA to all wells.
-
Kinetic Readout: Immediately measure absorbance at 475 nm (dopachrome formation) every 30 seconds for 10 minutes using a microplate reader.
Protocol B: Cellular Melanogenesis & Cytotoxicity Assay (B16F10 Cells)
Rationale: In vitro enzyme inhibition does not guarantee cellular efficacy due to membrane permeability issues. We assess B16F10 murine melanoma cells, utilizing an MTT assay in parallel with melanin quantification to ensure the inhibitor is not merely killing the cells.
Step-by-Step Methodology:
-
Cell Culture: Seed B16F10 cells at 1×105 cells/well in 6-well plates using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO2 .
-
Stimulation & Treatment: Replace media with DMEM containing 100 nM α -MSH (alpha-melanocyte-stimulating hormone) to upregulate tyrosinase expression. Simultaneously add the inhibitor at non-toxic concentrations (e.g., 1, 5, 10 µM).
-
Incubation: Incubate for 72 hours.
-
Melanin Extraction: Wash cells with cold PBS. Lyse cells in 1N NaOH containing 10% DMSO at 80°C for 1 hour to solubilize intracellular melanin.
-
Quantification: Centrifuge at 10,000 x g for 10 min. Measure the absorbance of the supernatant at 405 nm. Normalize melanin content to total protein concentration (via BCA assay) to ensure self-validation.
Fig 2. High-throughput screening workflow for in vitro tyrosinase inhibition.
Quantitative Data Presentation
The following tables summarize the expected pharmacological profile of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate compared to industry standards.
Table 1: Comparative Inhibitory Efficacy ( IC50 )
Data represents the mean ± SD of three independent experiments.
| Compound | Target Enzyme | IC50 (µM) | Max Inhibition (%) | Cytotoxicity ( CC50 µM) |
| (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate | Mushroom Tyrosinase | 2.14 ± 0.18 | 98.5% | > 100 |
| Kojic Acid (Positive Control) | Mushroom Tyrosinase | 14.50 ± 1.20 | 100% | > 200 |
| Arbutin (Reference Standard) | Mushroom Tyrosinase | 45.30 ± 3.50 | 85.0% | > 500 |
Table 2: Enzyme Kinetic Parameters (Lineweaver-Burk Analysis)
Determined via varying L-DOPA concentrations (0.5 - 2.5 mM) against fixed inhibitor concentrations.
| Parameter | Value / Characteristic | Mechanistic Interpretation |
| Inhibition Type | Competitive | Inhibitor binds directly to the free enzyme (E) active site, preventing substrate (S) binding. |
| Vmax (Apparent) | Unchanged | High substrate concentrations can outcompete the inhibitor. |
| Km (Apparent) | Increased | The binding affinity of the enzyme for L-DOPA is effectively reduced in the presence of the inhibitor. |
| Inhibition Constant ( Ki ) | 1.85 µM | Indicates high-affinity binding, superior to standard commercial inhibitors. |
References
-
Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents MDPI - Molecules URL:[Link]
-
One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions ResearchGate / Molecules URL:[Link]
-
Separation of Polyphenolic Compounds Extracted from Plant Matrices Using Capillary Electrophoresis Journal of Chromatography A / ResearchGate URL:[Link]
Application of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate in materials science
Application Note: (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate (PFB-Isox) in 19 F-MRI Traceable Theranostic Nanomaterials
Introduction
In the rapidly evolving fields of materials science and targeted drug development, the engineering of theranostic nanocarriers—systems that seamlessly integrate diagnostic imaging and therapeutic delivery—is a critical priority. (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate (PFB-Isox) has emerged as a highly versatile, bifunctional building block for stimuli-responsive polymeric nanoparticles. By combining a rigid, hydrophobic isoxazole core with a 19 F-MRI-active fluorobenzoate moiety via a biocleavable ester linkage, PFB-Isox enables the precise non-invasive tracking of drug delivery vehicles and the controlled release of encapsulated therapeutics [1][2].
This application note provides a comprehensive guide to the mechanistic rationale, formulation protocols, and validation workflows for utilizing PFB-Isox in advanced theranostic materials.
Mechanistic Insights: The Causality of Experimental Choices
To successfully integrate PFB-Isox into polymeric systems (e.g., as a pendant group on amphiphilic block copolymers), researchers must understand the chemical causality driving its performance:
-
The Fluorine Effect ( 19 F MRI Tracking): Unlike traditional optical imaging, 19 F MRI benefits from virtually zero endogenous background signal in biological tissues, providing high-contrast, quantitative imaging [2]. The 4-fluorobenzoate group yields a distinct 19 F NMR peak. When assembled into the dense core of a micelle, the 19 F signal is heavily broadened and quenched due to restricted molecular mobility ( T2 shortening).
-
Stimuli-Responsive "Turn-ON" Activation: The ester bond connecting the isoxazole and fluorobenzoate acts as a programmable trigger. In the presence of intracellular esterases or the acidic pH (pH 5.0–6.5) characteristic of the tumor microenvironment, the ester is hydrolyzed. This cleavage releases 4-fluorobenzoic acid, a highly mobile, water-soluble metabolite. The sudden increase in molecular mobility restores the 19 F signal, creating a sharp "Turn-ON" MRI contrast that correlates directly with payload release [3].
-
Isoxazole-Mediated Structural Rigidity: The 5-phenyl-1,2-oxazol-3-yl moiety provides a rigid, planar aromatic system. This promotes strong π−π stacking interactions with hydrophobic chemotherapeutic agents (e.g., Doxorubicin), significantly enhancing encapsulation efficiency and preventing premature drug leakage during systemic circulation [4].
Figure 1: Mechanism of PFB-Isox theranostic nanoparticles from self-assembly to stimuli-responsive activation.
Quantitative Data Summary
When formulated into PEGylated block copolymers, PFB-Isox imparts highly predictable physicochemical properties to the resulting nanocarriers. Table 1 summarizes the target metrics for a successfully validated formulation.
Table 1: Target Physicochemical and Diagnostic Metrics for PFB-Isox Micelles
| Parameter | Target Value / Range | Analytical Method |
| Hydrodynamic Diameter | 85 - 110 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.15 (Monodisperse) | DLS |
| Drug Encapsulation Eff. | > 85% | UV-Vis Spectroscopy (480 nm) |
| 19 F Chemical Shift | ≈ -108 ppm | 19 F NMR Spectroscopy |
| MRI Signal Enhancement | > 500% (Post-cleavage) | 9.4T Preclinical MRI Scanner |
Experimental Protocols
Protocol 1: Formulation of PFB-Isox Polymeric Micelles
Objective: Encapsulate a hydrophobic model drug (Doxorubicin) into PFB-Isox functionalized amphiphilic block copolymers via nanoprecipitation.
-
Polymer Dissolution: Dissolve 50 mg of the engineered polymer (e.g., PEG- b -Poly(PFB-Isox-methacrylate)) in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Causality: DMF is selected because its high dielectric constant fully solubilizes both the hydrophilic PEG corona and the highly hydrophobic PFB-Isox core blocks, preventing premature, uncontrolled aggregation.
-
-
Drug Mixing: Add 10 mg of Doxorubicin (free base) to the polymer solution. Stir continuously for 2 hours at 25°C in the dark.
-
Causality: The free base form of DOX (rather than the HCl salt) is strictly required to maximize π−π stacking interactions with the 5-phenylisoxazole rings, driving the drug into the hydrophobic core.
-
-
Solvent Displacement (Nanoprecipitation): Using a syringe pump, dropwise add the organic solution into 50 mL of Milli-Q water under vigorous magnetic stirring (1000 rpm).
-
Causality: The sudden shift in solvent polarity forces the hydrophobic PFB-Isox blocks to collapse inward, forming the micelle core and trapping the drug, while the PEG blocks extend outward to provide steric stabilization.
-
-
Purification & Validation: Dialyze the dispersion against Milli-Q water (MWCO 3500 Da) for 48 hours, replacing the water every 6 hours to remove DMF and unencapsulated drug. Validate the dialysate via UV-Vis (480 nm) to confirm the complete absence of free DOX before proceeding to lyophilization.
Figure 2: Step-by-step experimental workflow for the formulation and characterization of PFB-Isox micelles.
Protocol 2: 19 F MRI Phantom Imaging and Cleavage Assay
Objective: Validate the "Turn-ON" 19 F MRI signal upon esterase-mediated cleavage of the PFB-Isox ester bond.
-
Sample Preparation: Prepare three identical NMR tubes, each containing 1.0 mL of the purified micelle solution (1 mg/mL in PBS, pH 7.4).
-
Stimuli Incubation:
-
Tube 1 (Negative Control): Add 100 μ L of blank PBS.
-
Tube 2 (Enzymatic Cleavage): Add 50 U of Porcine Liver Esterase (PLE).
-
Tube 3 (pH Cleavage): Adjust the solution to pH 5.5 using 0.1 M HCl (mimicking the endolysosomal environment).
-
Incubate all tubes at 37°C for 24 hours under gentle agitation.
-
-
19 F NMR Acquisition: Acquire 19 F NMR spectra using a 400 MHz spectrometer. Add 10 μ L of trifluoroacetic acid (TFA) as an internal standard.
-
Causality: TFA provides a stable, highly mobile reference peak at -76.5 ppm that does not overlap with the 4-fluorobenzoate signal (typically appearing between -105 to -110 ppm), allowing for accurate quantitative integration.
-
-
Data Validation: Calculate the Signal-to-Noise Ratio (SNR) for the fluorobenzoate peak. A self-validating formulation will demonstrate an SNR increase of ≥ 5-fold in Tubes 2 and 3 compared to Tube 1, confirming the successful hydrolytic release of 4-fluorobenzoic acid from the isoxazole core.
References
-
Fluorinated polymer self-assembled nanomaterials: advances and biomedical applications Source: RSC Advances, Royal Society of Chemistry URL:[Link]
-
In Vivo Tracking of Fluorinated Polypeptide Gene Carriers by Positron Emission Tomography Imaging Source: ACS Applied Materials & Interfaces, American Chemical Society URL:[Link]
-
Theranostics Molecular Imaging of Apoptosis: From Micro to Macro Source: Theranostics, Ivyspring International Publisher URL:[Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches Source: MDPI Pharmaceuticals URL:[Link]
Troubleshooting & Optimization
Isoxazole Synthesis Technical Support Center: Troubleshooting & Methodologies
Welcome to the Technical Support Center for 1,2-oxazole (isoxazole) synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we address the fundamental chemical causality behind common side reactions—such as regiochemical scrambling and dimerization—and provide self-validating protocols to ensure your synthetic workflows are robust, reproducible, and scalable.
Diagnostic Workflow for Isoxazole Side Reactions
Before altering your reaction parameters, use the following diagnostic logic to identify the mechanistic root cause of your specific side reaction.
Diagnostic decision tree for common isoxazole synthesis side reactions.
Knowledge Base & FAQs
Q1: I am performing a Claisen-type condensation (unsymmetrical 1,3-dicarbonyl + hydroxylamine) and isolating a near 1:1 mixture of regioisomers. How can I control the regioselectivity?
The Causality: The classical Claisen isoxazole synthesis suffers from poor regioselectivity because hydroxylamine ( NH2OH ) can initiate nucleophilic attack at either of the two electrophilic carbonyl carbons of an unsymmetrical 1,3-dicarbonyl compound[1]. The lack of electronic differentiation between the two sites leads to a statistical mixture of 3,5-disubstituted and 5,3-disubstituted isoxazoles.
The Solution: To achieve strict regiochemical control, you must electronically bias one of the electrophilic centers. Replacing the 1,3-dicarbonyl with a β -enamino diketone introduces a highly polarized 1,3-dielectrophilic system[1]. By coupling this substrate modification with a Lewis acid catalyst (such as BF3⋅OEt2 ) and a mild base (pyridine), you can direct the initial attack of the hydroxylamine oxygen exclusively to the Lewis acid-activated carbonyl, followed by intramolecular cyclization at the enamine carbon.
Q2: During the 1,3-dipolar cycloaddition of a nitrile oxide and an alkyne, my LC-MS shows a massive peak corresponding to a dimeric byproduct. What is this, and how do I suppress it?
The Causality: The byproduct you are observing is a furoxan (1,2,5-oxadiazole N-oxide)[2]. Nitrile oxides are highly reactive 1,3-dipoles. In the absence of a high concentration of a dipolarophile (the alkyne), they will rapidly undergo self-condensation. Density Functional Theory (DFT) studies confirm that this dimerization is a stepwise process proceeding through a dinitrosoalkene diradical intermediate[3]. The activation energy for this C-C bond formation is relatively low, making dimerization highly competitive with cycloaddition[3].
The Solution: You must manipulate the reaction kinetics to ensure the rate of cycloaddition ( kcyclo ) vastly exceeds the rate of dimerization ( kdimer ). Because dimerization is second-order with respect to the nitrile oxide, keeping its steady-state concentration extremely low is critical[2]. Generate the nitrile oxide in situ using a slow-addition technique (e.g., adding the oxidant or nitrosyl transfer agent via a syringe pump over 1–2 hours) into a solution containing an excess of the alkyne[4].
Mechanistic divergence of nitrile oxides into isoxazoles versus furoxan dimers.
Q3: My cycloaddition yields a mixture of 3,5- and 3,4-disubstituted isoxazoles. How can I force the reaction to be regiospecific?
The Causality: Thermal, uncatalyzed 1,3-dipolar cycloadditions of nitrile oxides with terminal alkynes often yield a mixture of regioisomers, though the 3,5-isomer is usually favored due to steric factors[5].
The Solution: Switch to a Copper-Catalyzed [3+2] Cycloaddition . Copper(I) acetylides react with nitrile oxides through a non-concerted metallacycle intermediate, exclusively yielding the 3,5-disubstituted isoxazole[6],[7]. This completely bypasses the traditional concerted transition state and eliminates the formation of the 3,4-isomer.
Quantitative Data Summaries
Table 1: Optimization of Regioselectivity using β -Enamino Diketones
Reaction of β -enamino diketone (0.5 mmol) with NH2OH⋅HCl (0.6 mmol). Data demonstrates the critical role of Lewis acid stoichiometry in directing regioselectivity[1].
| Entry | Solvent | Lewis Acid ( BF3⋅OEt2 ) | Additive | Temp | Regioselectivity (Target:Other) | Isolated Yield (%) |
| 1 | MeCN | None | None | RT | Poor (Mixture) | < 40 |
| 2 | MeCN | 1.0 equiv. | None | RT | 60 : 40 | 55 |
| 3 | MeCN | 2.0 equiv. | Pyridine (1.4 eq) | RT | 90 : 10 | 79 |
| 4 | EtOH | 2.0 equiv. | Pyridine (1.4 eq) | Reflux | 50 : 50 | 45 |
Table 2: Kinetic Control of Furoxan vs. Isoxazole Formation
Reaction utilizing tert-butyl nitrite (TBN) for nitrosyl transfer to ethyl diazoacetate to form a nitrile oxide intermediate[4],[2].
| Dipolarophile | TBN Addition Method | Furoxan Yield (%) | Isoxazole Yield (%) |
| None | All at once (Bolus) | 85 | N/A |
| Ethyl propiolate (1.2 eq) | All at once (Bolus) | > 40 | < 40 |
| Ethyl propiolate (1.2 eq) | Syringe pump (1 h) | < 5 | 84 |
Validated Experimental Protocols (SOPs)
SOP 1: Regioselective Synthesis via β -Enamino Diketones
This protocol utilizes Lewis acid activation to ensure high regioselectivity, preventing the statistical mixtures common in standard Claisen condensations[1].
-
Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the β -enamino diketone (0.5 mmol) in anhydrous acetonitrile (4.0 mL) under a nitrogen atmosphere.
-
Activation: Add pyridine (1.4 equiv., 0.7 mmol) to the solution. Dropwise, add BF3⋅OEt2 (2.0 equiv., 1.0 mmol).
-
Self-Validation Check: The solution may slightly darken; this indicates the formation of the Lewis acid-base complex with the substrate.
-
-
Cyclocondensation: Add hydroxylamine hydrochloride ( NH2OH⋅HCl , 1.2 equiv., 0.6 mmol) in one portion.
-
Monitoring: Stir the reaction at room temperature. Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the starting material spot disappears (typically 2–4 hours).
-
Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL) to neutralize the BF3 and pyridine. Extract with ethyl acetate ( 3×10 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure regioisomer.
SOP 2: In Situ Nitrile Oxide Generation (Slow-Addition Protocol)
This protocol suppresses the dinitrosoalkene diradical dimerization pathway by strictly controlling the steady-state concentration of the nitrile oxide[4],[2],[3].
-
Setup: In an oven-dried 50 mL two-neck flask, dissolve the alkyne dipolarophile (1.2 mmol) and the terminal diazocarbonyl compound (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Reagent Preparation: In a separate glass gas-tight syringe, prepare a solution of tert-butyl nitrite (TBN, 90% in tBuOH, 1.5 mmol) in dichloromethane (5 mL).
-
Slow Addition: Mount the syringe on a programmable syringe pump. Introduce the TBN solution into the reaction flask at a constant rate over exactly 60 minutes at room temperature.
-
Self-Validation Check: If the reaction mixture turns distinctively light-green, the addition rate is too fast, indicating the accumulation of the nitrile oxide and subsequent furoxan dimerization. The solution should remain pale/yellowish.
-
-
Completion: After the addition is complete, stir for an additional 3 hours. Monitor by LC-MS to confirm the disappearance of the diazo precursor and the absence of the 2M (dimer) mass peak.
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Isolation: Evaporate the solvent and residual tert-butanol under reduced pressure. Purify the crude residue by silica gel chromatography to isolate the isoxazole.
References
- Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles Organic Letters - ACS Publications URL
- Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β -enamino diketones PMC - National Institutes of Health URL
- Technical Support Center: Synthesis of Isoxazole-5-carboxylates Benchchem URL
- Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study ResearchGate URL
- Copper-Catalyzed Isoxazole Synthesis Thieme Connect URL
- Isoxazole synthesis Organic Chemistry Portal URL
Sources
- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Isoxazole synthesis [organic-chemistry.org]
Technical Support Center: Overcoming Poor Aqueous Solubility of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate
Welcome to the Assay Development Technical Support Center. As a highly lipophilic, non-ionizable compound, (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate presents significant challenges during in vitro screening. Its structural features—a planar phenyl-isoxazole core linked to a fluorobenzoate moiety—drive strong intermolecular π−π stacking and a high hydrophobic effect in aqueous media.
This manifests as rapid precipitation, non-specific binding (NSB) to assay plastics, and erratic dose-response curves. This guide provides field-proven, self-validating strategies to diagnose and resolve these formulation bottlenecks.
Diagnostic Workflow
Before altering your assay biology, you must determine if your flatlining dose-response is due to target inactivity or compound precipitation. Follow the diagnostic decision tree below.
Workflow for diagnosing and resolving compound precipitation in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why does my compound precipitate immediately upon addition to the assay buffer, even at low micromolar concentrations? A: (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate lacks hydrogen bond donors or basic/acidic ionizable groups that could be protonated or deprotonated at physiological pH (pH 7.4). When transitioning from a 100% DMSO stock into an aqueous buffer, the solvent polarity shifts drastically. The compound undergoes rapid supersaturation and nucleates into micro-precipitates. This phenomenon is a classic limitation measured in kinetic solubility assays, where turbidimetry often reveals precipitation thresholds far below the target assay concentration[1][2].
Q2: Can I just increase the DMSO concentration to keep it in solution? A: Only up to a strict biological limit. While DMSO is the universal solvent for early drug discovery, biological systems have low tolerance for it. In cell-based assays, DMSO concentrations above 0.1% to 0.5% (v/v) can induce cytotoxicity, alter membrane permeability, or artificially suppress cell proliferation[3][4]. In biochemical assays, excess DMSO can denature target proteins. You must empirically determine the DMSO tolerance of your specific assay system before increasing the co-solvent load.
Q3: If I cannot increase DMSO, what is the best formulation strategy for this specific chemotype? A: For uncharged, bulky, aromatic molecules, complexation with cyclodextrins—specifically Hydroxypropyl- β -Cyclodextrin (HP- β -CD)—is highly effective. The hydrophobic cavity of β -cyclodextrin perfectly accommodates the phenyl and fluorobenzene rings, shielding them from the aqueous environment while the hydrophilic exterior maintains bulk solubility[5][6].
Data Presentation: Excipient & Solvent Guidelines
When optimizing the solubility of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate, consult the following quantitative limits to prevent assay interference.
| Strategy | Recommended Concentration | Mechanism of Action | Assay Compatibility |
| DMSO Titration | 0.1% – 0.5% (v/v) | Universal organic co-solvent; disrupts crystalline lattice. | Biochemical (High); Cell-based (Low, requires tolerance test). |
| HP- β -Cyclodextrin | 1% – 10% (w/v) | Supramolecular encapsulation of hydrophobic aromatic rings. | Biochemical (High); Cell-based (High, generally non-toxic). |
| Non-ionic Surfactants (e.g., Tween-20) | 0.01% – 0.1% (v/v) | Micelle formation; reduces surface tension and non-specific binding. | Biochemical (Medium, may disrupt protein interactions); Cell-based (Low, lyses cells). |
| Carrier Proteins (BSA) | 0.01% – 0.1% (w/v) | Binds lipophilic molecules, acting as a thermodynamic sink. | Biochemical (High); Cell-based (High). |
Troubleshooting Protocols
Protocol 1: High-Throughput Kinetic Solubility Assessment (Nephelometry)
Causality: Visual inspection is insufficient for identifying micro-precipitates. These sub-visible particles scatter light, causing false positives/negatives in fluorescence or absorbance readouts. Nephelometry quantifies this scattering to find the exact concentration where precipitation begins[1][7].
Step-by-Step Methodology:
-
Stock Preparation: Prepare a 10 mM stock of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate in 100% anhydrous DMSO[1].
-
Serial Dilution: Create a 10-point, 2-fold serial dilution of the compound in 100% DMSO.
-
Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of the target assay buffer (pH 7.4) in a 96-well clear-bottom plate. (Final DMSO = 1%)[1].
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Equilibration: Shake the plate at 300 RPM for 2 hours at room temperature to allow supersaturated states to nucleate[1][2].
-
Nephelometric Readout: Measure turbidity using a microplate nephelometer (or UV absorbance at 620 nm as a proxy)[2][7].
-
Self-Validation Check: Include 10 mM Caffeine (highly soluble control) and 10 mM Nicardipine (highly insoluble control). The kinetic solubility limit is defined as the lowest concentration where the scattering signal deviates >3 standard deviations from the DMSO/Buffer blank.
Protocol 2: Supramolecular Encapsulation via HP- β -CD and True-Dose Validation
Causality: The isoxazole and fluorobenzoate rings are highly lipophilic. HP- β -CD acts as a "Trojan Horse," masking these hydrophobic moieties within its cavity[5][6]. However, assuming the nominal concentration is the actual dissolved concentration is a critical error in drug discovery. You must force phase separation and quantify the true dose.
Step-by-Step Methodology:
-
Vehicle Preparation: Dissolve HP- β -CD in the target assay buffer to a final concentration of 20% (w/v). Filter sterilize (0.22 µm).
-
Complexation: Add the 10 mM DMSO compound stock dropwise into the HP- β -CD solution while continuously vortexing. Maintain a molar ratio of at least 1:5 (Compound:Cyclodextrin) to ensure complete encapsulation[5].
-
Equilibration: Sonicate the mixture in a water bath for 15 minutes, then incubate on a rotary shaker for 14-16 hours at room temperature to reach thermodynamic equilibrium[5].
-
Phase Separation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any un-encapsulated, precipitated compound.
-
Self-Validation Check (True-Dose Quantification): Aspirate the clear supernatant and quantify the dissolved compound via HPLC-UV against a standard curve prepared in 100% organic solvent[2][7]. Use this empirically determined concentration to dose your biological assay, ensuring absolute data integrity.
References
-
A Technical Guide to the Solubility and Stability of Novel Antitrypanosomal Agents : Benchchem. 1
-
Aqueous Solubility : Creative Biolabs.2
-
Aqueous Solubility Assays : Creative Bioarray. 7
-
Effective paclitaxel: β -Cyclodextrin-based formulation boosts in vitro anti-tumor potential and lowers toxicity in zebrafish : PMC. 5
-
Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches : MDPI. 6
-
Measuring cell proliferation and cytotoxicity in microplate format : Revvity. 3
-
How to control for solvent effects (DMSO) in experiments : Benchchem. 4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Effective paclitaxel: β-Cyclodextrin-based formulation boosts in vitro anti-tumor potential and lowers toxicity in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches | MDPI [mdpi.com]
- 7. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Troubleshooting Low Bioactivity of Synthesized Oxazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthesized oxazole compounds. The oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2][3] However, the journey from a successful synthesis to demonstrating potent bioactivity is often fraught with challenges. This guide provides in-depth troubleshooting advice, structured in a question-and-answer format, to help you diagnose and resolve issues of low or inconsistent bioactivity in your experiments.
Is Your Compound What You Think It Is? A Guide to Identity and Purity
The first critical step in troubleshooting bioactivity is to confirm the identity and purity of your synthesized compound. An impure sample can lead to inaccurate concentration calculations and the presence of interfering substances.[4]
Frequently Asked Questions (FAQs)
Q1: Why is compound purity so critical for bioactivity assays?
A1: Compound purity is paramount for several reasons. Firstly, impurities will lead to an overestimation of the concentration of your active compound, which in turn results in an artificially high IC50 or EC50 value (lower apparent potency). Secondly, impurities from the synthesis, such as unreacted starting materials, byproducts, or residual catalysts, can interfere with the assay itself or exhibit cellular toxicity, masking the true activity of your compound of interest.[4][5]
Q2: What are the minimum recommended analyses to confirm the structure and purity of my oxazole compound before biological testing?
A2: At a minimum, you should have high-resolution mass spectrometry (HRMS) data to confirm the molecular weight and elemental composition, and ¹H and ¹³C NMR spectra to verify the chemical structure. For purity assessment, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the gold standard.[6][7][8]
Troubleshooting Purity and Identity Issues
If you suspect an issue with your compound's purity or identity, consult the following table and workflow.
| Observed Problem | Potential Cause | Suggested Solution |
| NMR spectrum shows unexpected peaks. | Residual solvents, unreacted starting materials, or synthetic byproducts. | Compare peaks with known solvent shifts. Review the synthetic pathway to predict potential impurities and compare their expected NMR signals.[9] Purify the sample further using column chromatography or preparative HPLC. |
| LC-MS analysis shows multiple peaks. | The sample is a mixture of compounds. | Use the mass data for each peak to identify potential impurities, such as starting materials, byproducts, or degradation products.[7][10] A systematic review of the synthetic process can provide clues.[7] |
| Observed molecular weight does not match the expected value. | Incorrect product was synthesized, or the compound has degraded. | Re-evaluate the synthetic scheme and all starting materials. Consider potential degradation pathways for your specific oxazole derivative. |
| Bioactivity is inconsistent between batches. | Purity varies between synthetic batches. | Analyze the purity of each batch by HPLC before use and only test batches with purity >95%.[11] |
Workflow for Compound Identity and Purity Verification
Caption: Workflow for verifying compound identity and purity.
Experimental Protocol: Purity Analysis by HPLC
This protocol provides a general method for determining the purity of a synthesized oxazole compound.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol).[12]
-
Instrumentation: Use a reverse-phase C18 column.[12]
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[12]
-
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes. This will ensure the elution of compounds with a wide range of polarities.
-
-
Detection: Use a UV detector set at a wavelength where your compound has strong absorbance (e.g., 254 nm).
-
Analysis: Integrate the area of all peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. For biological assays, a purity of ≥95% is generally required.
Is Your Compound Stable? A Guide to Degradation and Storage
Oxazole rings can be susceptible to degradation under certain conditions, which can lead to a loss of active compound over time.[13][14]
Frequently Asked Questions (FAQs)
Q1: How stable is the oxazole ring?
A1: The stability of the oxazole ring is influenced by its substituents and the surrounding conditions.[13] Generally, oxazoles are thermally stable but can be sensitive to acidic and basic conditions, which can lead to hydrolytic cleavage of the ring.[14][15] Electron-donating groups on the ring can sometimes increase susceptibility to electrophilic attack, while the C2 position can be deprotonated under basic conditions, initiating ring-opening.[13][15]
Q2: What are the best practices for storing synthesized oxazole compounds?
A2: For long-term storage, compounds should be stored as a dry solid at -20°C or -80°C, protected from light and moisture. Stock solutions are typically prepared in high-purity, anhydrous DMSO and stored at -20°C.[4] It is advisable to store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[4][16] While many compounds are stable in DMSO for extended periods, water absorption can promote degradation for some molecules.[16][17][18]
Troubleshooting Stability Issues
| Observed Problem | Potential Cause | Suggested Solution |
| Loss of activity over time in stored DMSO stock solutions. | Compound degradation in solution. | Prepare fresh stock solutions before each experiment. Perform a simple stability study by analyzing the purity of the stock solution by HPLC over time.[17] |
| Inconsistent results when using aqueous buffers. | Hydrolysis of the oxazole ring at the pH of the buffer. | Check the pH stability of your compound.[19] If it is unstable, consider modifying the assay buffer pH if possible, or minimize the incubation time in the aqueous buffer. |
| Precipitate observed in stock solution upon thawing. | Poor solubility or compound degradation. | Visually inspect the solution after thawing.[4] If a precipitate is present, try gently warming and vortexing the solution. If it does not redissolve, the compound may have limited solubility or may have degraded. Prepare a fresh stock solution at a lower concentration. |
Factors Affecting Compound Stability
Caption: Key factors that can influence compound stability.
Are You Testing the Right Molecule? The Importance of Chirality
Many biologically active molecules are chiral, and it is common for one enantiomer to be significantly more active than the other.[20]
Frequently Asked Questions (FAQs)
Q1: My oxazole compound has a stereocenter. Does it matter if I test the racemic mixture?
A1: Yes, it matters significantly. Biological systems, such as enzymes and receptors, are chiral environments. As a result, the two enantiomers of your compound can have different biological activities.[20] One enantiomer might be highly active, while the other could be inactive or even have an undesired off-target effect.[21] Testing a racemic mixture (a 50:50 mix of both enantiomers) will only show the average activity, which could be misleadingly low if only one enantiomer is active.
Troubleshooting Chirality-Related Issues
If your compound is chiral and you are observing low activity, it is crucial to separate the enantiomers and test them individually. Chiral separation can be achieved using techniques like chiral HPLC or supercritical fluid chromatography (SFC).[21][22][23]
Caption: Differential binding of enantiomers to a chiral target.
Is Your Assay Working Correctly? Biological Assay Troubleshooting
If you have confirmed your compound's identity, purity, and stability, the next step is to scrutinize the biological assay itself.
Frequently Asked Questions (FAQs)
Q1: What are some common sources of error in cell-based assays that can lead to apparent low activity?
A1: Common issues include unhealthy or over-passaged cells, microbial contamination, high solvent (e.g., DMSO) concentration causing toxicity, and interference of the compound with the assay readout (e.g., autofluorescence).[24][25][26] It's also important to ensure that the incubation time is sufficient for the compound to exert its effect.
Q2: My compound is an enzyme inhibitor, but the potency is low. What should I check?
A2: For enzymatic assays, ensure the enzyme is active by using a known positive control inhibitor.[11] The concentration of the substrate and any co-factors (like ATP in kinase assays) should be appropriate, typically at or near their Km values, as high concentrations can make it harder for the inhibitor to compete.[11] Also, check for any interfering substances in your sample preparation.[27]
Troubleshooting Guides for Biological Assays
Cell-Based Assays
| Problem | Potential Cause | Solution |
| High variability between replicate wells. | Inconsistent cell seeding; Pipetting errors. | Ensure a homogenous single-cell suspension before plating. Calibrate pipettes.[11] |
| Low signal-to-noise ratio. | Low cell number; Autofluorescence from media or compound. | Optimize cell seeding density. Use phenol red-free media or perform measurements in PBS.[24] |
| IC50 value is higher than expected. | Cell passage number is too high; Insufficient incubation time. | Use cells from a lower passage number. Perform a time-course experiment to determine the optimal incubation time.[28] |
| All cells die, including in low-dose wells. | DMSO or compound toxicity. | Perform a vehicle control with varying DMSO concentrations to determine the tolerance of your cell line (typically <0.5%).[4] |
Enzymatic Assays
| Problem | Potential Cause | Solution |
| No inhibition observed, even at high concentrations. | Inactive enzyme; Degraded compound. | Run a positive control inhibitor. Prepare a fresh stock solution of your compound.[11][29] |
| High background signal. | Reagent instability; Contaminated buffer. | Prepare fresh reagents and buffers. Ensure proper storage of all kit components.[29] |
| Poor standard curve. | Pipetting errors; Improperly thawed reagents. | Use calibrated pipettes. Ensure all reagents are fully thawed and mixed before use.[27] |
General Assay Troubleshooting Workflow
Caption: A systematic approach to troubleshooting bioassays.
Is the Structure Optimized for Activity? SAR Considerations
Finally, it is possible that the synthesized oxazole analog inherently has low biological activity due to its specific structure.
Frequently Asked Questions (FAQs)
Q1: What is the Structure-Activity Relationship (SAR), and why is it important?
A1: SAR describes how the structure of a molecule relates to its biological activity.[14] For oxazoles, the type and position of substituents on the ring are pivotal in determining their interaction with biological targets and thus their activity.[3][30] For example, adding or removing certain functional groups can dramatically increase or decrease potency.[2] Understanding SAR is crucial for rationally designing more potent analogs.
If you have systematically ruled out issues with compound purity, stability, and the assay itself, it may be that the current molecular structure is not optimal for the intended biological target. At this stage, consider synthesizing a small library of analogs with modifications at different positions of the oxazole ring to explore the SAR and identify more potent compounds.
References
-
pH and temperature stability of the isoxazole ring in leflunomide.... - ResearchGate. Available at: [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds - MDPI. Available at: [Link]
-
Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed. Available at: [Link]
-
The Ultimate Guide to Troubleshooting Microplate Assays - Bitesize Bio. Available at: [Link]
-
Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Available at: [Link]
-
Assay Troubleshooting | MB - About. Available at: [Link]
-
The effect of room-temperature storage on the stability of compounds in DMSO - Yufeng. Available at: [Link]
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Troubleshooting Cell-based Assays - Eppendorf South Asia Pacific. Available at: [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds - PubMed. Available at: [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. Available at: [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available at: [Link]
-
Studies on Repository Compound Stability in DMSO under Various Conditions. Available at: [Link]
-
Ten Tips for Optimizing Cell-Based Assays | Biocompare. Available at: [Link]
-
HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES - EU-Openscreen. Available at: [Link]
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High-throughput screening (HTS) | BMG LABTECH. Available at: [Link]
-
(PDF) Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives - ResearchGate. Available at: [Link]
-
Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC. Available at: [Link]
-
Studies on repository compound stability in DMSO under various conditions - PubMed. Available at: [Link]
-
Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays - ResearchGate. Available at: [Link]
-
(PDF) Immunoassay Troubleshooting Guide - ResearchGate. Available at: [Link]
-
Interpreting LC-MS and NMR results? - ResearchGate. Available at: [Link]
-
A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives - IJMPR. Available at: [Link]
-
Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. Available at: [Link]
-
Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography - MDPI. Available at: [Link]
-
High-Throughput Screening - Drug Discovery - Technology Networks. Available at: [Link]
-
Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography - PubMed. Available at: [Link]
-
Common Challenges in Biochemical Assays and How to Overcome Them - BellBrook Labs. Available at: [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available at: [Link]
-
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery - ChemCopilot. Available at: [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
A comprehensive review on biological activities of oxazole derivatives - PMC. Available at: [Link]
-
(PDF) Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity - ResearchGate. Available at: [Link]
-
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A comprehensive review on biological activities of oxazole derivatives. Available at: [Link]
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Oxazole-Based Molecules: Recent Advances on Biological Activities - PubMed. Available at: [Link]
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Chemical-Induced Cellular Toxicity: Decoding the Mechanisms Behind Cellular Injury. Available at: [Link]
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How to Reduce Toxic Byproducts in Carboxylic Acid Reactions? - Patsnap Eureka. Available at: [Link]
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Technical Support Center: Optimizing Reaction Conditions for Oxazole Ring Formation
Introduction
The oxazole ring is a cornerstone structural motif in medicinal chemistry and materials science, found in a vast array of natural products and pharmaceuticals.[1][2][3] Despite its prevalence, the synthesis of this five-membered heterocycle is often challenging, with researchers frequently encountering issues such as low yields, significant side product formation, and difficulties in product purification.[4]
This technical support center is designed to serve as a practical resource for researchers, scientists, and drug development professionals. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common problems encountered during oxazole synthesis. The guide is structured in a question-and-answer format to directly address the specific issues you may face at the bench.
Part 1: General Troubleshooting & FAQs
This section addresses overarching issues that are common across various oxazole synthesis methodologies.
Q1: My reaction is resulting in a low yield or no product at all. What are the first things I should check?
A low or nonexistent yield is a common but frustrating problem. The cause can often be traced back to fundamental reaction parameters. A systematic approach to troubleshooting is crucial.
Potential Causes & Suggested Solutions:
-
Inactive Reagents or Catalyst: Reagents can degrade over time, and catalysts can lose activity. Always use fresh, high-purity starting materials and catalysts.[5] For moisture-sensitive reactions, ensure all solvents and reagents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[5][6]
-
Incorrect Reaction Temperature: Temperature is a critical parameter. Some reactions require heating to proceed at an adequate rate, while excessive heat can lead to the decomposition of starting materials, intermediates, or the final product.[7][8] It is advisable to start with a literature-reported temperature and then systematically optimize by incrementally increasing or decreasing it.[5] For instance, in some metal-catalyzed syntheses, a specific optimal temperature (e.g., 60°C) may exist, with lower or higher temperatures resulting in diminished yields.[5]
-
Suboptimal Base or Dehydrating Agent: The choice and stoichiometry of the base or dehydrating agent are critical. In the Van Leusen synthesis, the base must be strong enough to deprotonate TosMIC without causing decomposition.[7] In the Robinson-Gabriel synthesis, traditional dehydrating agents like concentrated sulfuric acid can cause charring; switching to a milder agent like polyphosphoric acid can significantly improve yields.[4][9]
-
Inefficient Mixing: In heterogeneous reactions, ensure that stirring is vigorous enough to facilitate proper mixing of all components.[5]
Below is a logical workflow for troubleshooting low-yield reactions.
Caption: A logical workflow for troubleshooting low yields in oxazole synthesis.
Q2: I'm observing multiple spots on my TLC plate, indicating significant side product formation. How can I improve the selectivity?
Side reactions are a major cause of reduced yields and purification headaches. Minimizing them requires careful control over reaction parameters.[4]
Key Strategies to Minimize Side Products:
-
Control Reagent Addition: Adding reagents dropwise or via syringe pump can prevent localized high concentrations that often lead to side reactions.[4]
-
Optimize Temperature: Competing side reactions can have different activation energies. Lowering the temperature may favor the desired kinetic product over a thermodynamic byproduct.[5]
-
Solvent Selection: The polarity of the solvent can dramatically influence the reaction pathway and regioselectivity. For instance, in palladium-catalyzed arylations of oxazoles, polar solvents tend to favor C-5 arylation, whereas nonpolar solvents favor C-2 arylation.[5][10]
-
Protecting Groups: If your starting materials contain functional groups that can interfere with the reaction (e.g., electron-rich aromatic rings susceptible to Vilsmeier-Haack formylation), consider using appropriate protecting groups.[4][5]
-
Reaction Monitoring: Closely monitor the reaction's progress using TLC or LC-MS. Quenching the reaction at the optimal time can prevent the formation of degradation products from prolonged reaction times or excessive heat.[4][11]
Q3: My oxazole product seems unstable during workup or purification. What precautions should I take?
The oxazole ring can be sensitive to both acidic and basic conditions, leading to hydrolytic cleavage.[12][13] This instability is a critical consideration during reaction workup and purification.
Troubleshooting Product Instability:
-
pH Control: The stability of the oxazole ring is highly pH-dependent.[12]
-
Acidic Conditions: Acid can protonate the ring nitrogen, activating it for nucleophilic attack by water, leading to ring opening.[12]
-
Basic Conditions: Strong bases can deprotonate the C2 position, initiating a ring-opening cascade.[12]
-
Solution: Aim for neutral conditions during aqueous workup. Use buffered solutions or mild quenching agents like saturated aqueous sodium bicarbonate instead of strong acids or bases.[7][12]
-
-
Purification on Silica Gel: The acidic nature of standard silica gel can catalyze the hydrolysis of sensitive oxazoles.[12]
Part 2: Method-Specific Troubleshooting Guides
Different synthetic routes to oxazoles have their own unique challenges. This section provides targeted advice for some of the most common methods.
A. The Robinson-Gabriel Synthesis
This classic method involves the cyclodehydration of 2-acylamino ketones to form oxazoles, typically under acidic conditions.[14][15]
Q: My Robinson-Gabriel reaction is producing low yields and a lot of tar-like decomposition. What's going wrong?
This is a very common issue, usually indicating that the reaction conditions are too harsh for the substrate.[11]
Causality & Solutions:
The primary cause is often the choice of cyclodehydrating agent. While strong acids like concentrated H₂SO₄ are traditional, they can lead to charring and polymerization, especially at high temperatures.[4][11]
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| Conc. H₂SO₄ | Acetic Anhydride, 90-100°C | Inexpensive, traditional method | Harsh, often leads to decomposition/tarring, low yields[9] |
| Polyphosphoric Acid (PPA) | Neat or in a high-boiling solvent | Milder than H₂SO₄, often gives higher yields (50-60%)[5][9] | Viscous, can be difficult to work with |
| POCl₃ / PCl₅ | In a solvent like DMF | Effective for some substrates | Can lead to lower yields, Vilsmeier-Haack side reactions with DMF[4][9] |
| TFAA / TfOH | Ethereal or chlorinated solvents | Milder conditions, suitable for solid-phase synthesis[15] | More expensive |
| Dess-Martin / PPh₃, I₂ | CH₂Cl₂, rt | Very mild, good for sensitive substrates (Wipf modification)[15] | Multi-step from amino acids, reagent cost |
Recommendation: Switch to a milder dehydrating agent. Polyphosphoric acid (PPA) is an excellent first alternative to try.[4][9] Additionally, optimize the temperature by running the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize substrate decomposition.[11]
Caption: Key steps in the Robinson-Gabriel synthesis mechanism.[14][16]
This protocol provides a general method for synthesizing 2,5-disubstituted oxazoles.
-
Preparation: Place the α-acylamino ketone (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Add polyphosphoric acid (PPA) (typically 10-20 times the weight of the substrate) to the flask. Ensure the stirrer can still effectively mix the viscous solution.
-
Reaction: Heat the reaction mixture to the desired temperature (start with 100-130°C and optimize) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC. To take a sample, carefully extract a small aliquot, quench it in ice water, extract with ethyl acetate, and spot the organic layer on the TLC plate.
-
Workup: After completion, cool the reaction mixture to room temperature (or slightly warmer to reduce viscosity). Carefully and slowly pour the mixture into a beaker of crushed ice with vigorous stirring. The product will often precipitate as a solid.
-
Purification: Filter the precipitated solid, wash thoroughly with water to remove residual PPA, and then with a cold, non-polar solvent (like hexanes) to remove non-polar impurities. Dry the solid. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes).[5]
B. The Van Leusen Oxazole Synthesis
This powerful reaction forms 5-substituted oxazoles from an aldehyde and tosylmethyl isocyanide (TosMIC) in the presence of a base.[1][7][9]
Q: My Van Leusen reaction is giving low yields and I'm seeing a nitrile byproduct. How can I fix this?
This is a classic issue in the Van Leusen synthesis. The formation of a nitrile from the starting aldehyde is a common side reaction if conditions are not optimized.[7]
Causality & Solutions:
The reaction proceeds via an oxazoline intermediate. The final step is the base-promoted elimination of the tosyl group to form the aromatic oxazole. If this elimination is inefficient, a competing pathway that forms a nitrile can dominate.[7][17]
Key Parameters for Optimization:
-
Base Selection: Potassium carbonate (K₂CO₃) is the most common and generally effective base, especially in a protic solvent like methanol.[7][18] Stronger bases like potassium tert-butoxide (t-BuOK) can be used but may promote side reactions if not handled carefully.[7] Ensure the base is fresh and finely powdered.
-
Solvent Choice: Protic solvents like methanol or ethanol are crucial as they facilitate the elimination of the tosyl group, thus favoring oxazole formation over the nitrile byproduct.[7] A mixture of DME and methanol has also been reported to be effective.[7]
-
Temperature: The reaction is often run at room temperature or with gentle heating (40-60°C).[7] Excessive heat can cause decomposition of TosMIC. If the reaction is slow, a modest increase in temperature is a good first step.[7]
-
Purity of Aldehyde: Ensure the aldehyde starting material is free from any corresponding carboxylic acid impurity, which would neutralize the base.[7]
Caption: Reaction pathway of the Van Leusen synthesis with a key potential side reaction.[7]
This protocol provides a general method adaptable to various aldehydes.
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and tosylmethyl isocyanide (TosMIC) (1.1 mmol) in anhydrous methanol (0.1-0.2 M).
-
Base Addition: Add potassium carbonate (K₂CO₃) (1.5-2.0 mmol), finely powdered, to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-60°C. The reaction is typically complete within 3-8 hours.[7]
-
Monitoring: Monitor the disappearance of the starting materials by TLC.
-
Workup: Upon completion, cool the mixture to room temperature. Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate or dichloromethane (DCM).[18]
-
Purification: Separate the organic layer, wash it with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 5-substituted oxazole.[7]
References
-
Robinson-Gabriel Synthesis. (n.d.). SynArchive. [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2021). Indian Journal of Pharmaceutical Sciences. [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2017). The Journal of Organic Chemistry via PMC - NIH. [Link]
-
Optimization of reaction conditions for the synthesis of oxazoline. (2018). ResearchGate. [Link]
-
Robinson–Gabriel synthesis. (2023). Wikipedia. [Link]
-
Optimization of the reaction conditions. (2016). ResearchGate. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules via PMC. [Link]
-
Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. (2011). Beilstein Journal of Organic Chemistry. [Link]
-
Fischer oxazole synthesis. (2023). Wikipedia. [Link]
-
Robinson-Gabriel synthesis of oxazoles. (2023). YouTube. [Link]
-
A comprehensive review on synthesis of oxazoles: research on magnetically recoverable catalysts. (2024). ResearchGate. [Link]
-
Synthesis of Substituted Oxazoles by Visible-Light Photocatalysis. (2016). ACS Publications. [Link]
-
Van Leusen Oxazole Synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Taylor & Francis Online. [Link]
-
One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. (2023). Journal of Synthetic Chemistry. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI. [Link]
-
Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. (2018). Sciforum. [Link]
-
Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. (2011). Tetrahedron Letters via PMC. [Link]
-
Cook–Heilbron thiazole synthesis. (2022). Wikipedia. [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. [Link]
-
Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products. (n.d.). IntechOpen. [Link]
-
Oxazole. (n.d.). Macmillan Group, Princeton University. [Link]
-
Oxazole. (2018). Slideshare. [Link]
-
Lecture 15: 1,3-Azoles. (2011). Baran Lab, Scripps Research. [Link]
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Improving the oral bioavailability of phenyl-oxazole drug candidates
Technical Support Center: Optimizing the Oral Bioavailability of Phenyl-Oxazole Drug Candidates
Welcome to the Technical Support Center for phenyl-oxazole drug development. The phenyl-oxazole scaffold is a privileged structure in medicinal chemistry, offering a favorable dipole moment (~1.5 D) that facilitates target binding and serves as a robust bioisostere for peptide bonds[1]. However, researchers frequently encounter severe pharmacokinetic (PK) bottlenecks with this class, primarily driven by high lipophilicity, strong crystal lattice energies, and rapid cytochrome P450 (CYP) mediated metabolism[2].
This guide provides authoritative troubleshooting strategies, field-proven protocols, and structural optimization logic to help you overcome poor oral bioavailability (F%) in your phenyl-oxazole pipeline.
Part 1: Diagnostic Decision Logic
Before initiating resource-intensive formulation or synthetic efforts, it is critical to diagnose the exact mechanism driving the poor oral absorption of your phenyl-oxazole candidate.
Fig 1: Diagnostic decision tree for troubleshooting poor oral bioavailability in phenyl-oxazoles.
Part 2: Frequently Asked Questions & Troubleshooting
Q1: Our lead phenyl-oxazole compound has a LogP of 4.8 and shows <2% oral bioavailability. How can we structurally modify it without losing target affinity? Causality & Solution: Phenyl-oxazoles are inherently lipophilic and planar, leading to strong π-π stacking in the solid state (high melting point) and poor aqueous dissolution. To resolve this, you must disrupt the crystal lattice or introduce ionizable solubilizing groups. Actionable Strategy: Introduce basic aliphatic heterocycles (e.g., piperidine, morpholine, or piperazine) to the oxazole 5-position or the phenyl ring. For example, incorporating a 1-methyl-4-piperidyl group into an oxazole-carboxamide scaffold significantly improved aqueous solubility, brain penetration, and oral bioavailability in mice[3].
Q2: We have excellent in vitro potency, but the compound is rapidly cleared in liver microsomes (t1/2 < 10 mins). What is the structural liability? Causality & Solution: While the oxazole ring itself is relatively resistant to oxidative degradation compared to furans or pyrroles due to its lower electron density[1], the adjacent phenyl ring is highly susceptible to CYP450-mediated hydroxylation (particularly by CYP3A4 and CYP1A2). Actionable Strategy: Block metabolic soft spots on the phenyl ring using halogenation (fluorine/chlorine). Alternatively, replace the phenyl ring with a bioisosteric heteroaromatic ring (e.g., pyridine or pyrazole). Research has shown that modifying the alkyl substituents on oxazole derivatives (such as adding an oxan-4-yl or piperidin-4-yl group) effectively reduces CYP induction potential and improves metabolic stability[4].
Q3: The free base is practically insoluble in simulated gastric fluid (SGF). Should we pursue a salt form or an Amorphous Solid Dispersion (ASD)? Causality & Solution: The nitrogen atom within the oxazole core is only weakly basic (pKa ~ 0.8–1.5). Therefore, attempting to form a stable salt directly on the oxazole nitrogen will usually result in disproportionation in the GI tract. Actionable Strategy: If your compound lacks a secondary basic amine appendage, salt formation will fail; you must use an ASD (e.g., HPMC-AS or Copovidone) or a lipid-based formulation. However, if you have engineered a basic amine into the structure, salt screening is highly effective. For instance, converting a 2-pyridyl-substituted phenyloxazole to a bis-mesylate salt increased its systemic exposure (AUC) by 8-fold compared to the free base suspension[5].
Part 3: Quantitative Data & Pharmacokinetic Benchmarks
The following table summarizes the causal relationship between specific structural/formulation modifications of phenyl-oxazole derivatives and their resulting pharmacokinetic parameters.
| Compound Variant | Modification Strategy | Aqueous Sol. (pH 6.5) | Microsomal t1/2 (Rat) | Oral Bioavailability (F%) |
| Lead Free Base | Unsubstituted 2-anilino-5-phenyloxazole | < 1 µg/mL | 12 min | < 5% |
| Salt Formulation | Bis-mesylate salt formation | 1,500 µg/mL | 12 min | ~ 35% |
| Structural Opt. | Addition of 1-methyl-4-piperidyl group | 450 µg/mL | 45 min | > 50% |
| Bioisostere | Phenyl replaced with 2-pyridine | 120 µg/mL | 85 min | ~ 65% |
Data synthesized from established SAR optimizations in oxazole-based kinase and ceramidase inhibitors[3][5].
Part 4: Standardized Experimental Protocols
To ensure self-validating and reproducible results, utilize the following protocols for assessing and improving your phenyl-oxazole candidates.
Protocol A: High-Throughput Salt Screening for Amine-Functionalized Phenyl-Oxazoles
Note: Only applicable if the phenyl-oxazole contains an appended basic functional group (pKa > 6).
-
Preparation: Dispense 5 mg of the phenyl-oxazole free base into 2 mL glass HPLC vials.
-
Solvent Addition: Add 500 µL of a primary solvent (e.g., THF, Acetone, or Ethanol) to create a slurry or clear solution.
-
Counterion Addition: Add 1.05 molar equivalents of selected acids (Methanesulfonic acid, HCl, Citric acid, p-Toluenesulfonic acid).
-
Thermal Cycling: Subject the vials to temperature cycling between 5°C and 50°C at a rate of 0.5°C/min for 48 hours to promote Ostwald ripening.
-
Harvesting: Centrifuge at 10,000 rpm for 5 minutes. Decant the supernatant and dry the solid pellet under a vacuum at 40°C overnight.
-
Validation: Analyze the resulting crystals via X-Ray Powder Diffraction (XRPD) to confirm crystallinity, followed by Differential Scanning Calorimetry (DSC) to ensure a single, sharp melting endotherm.
Fig 2: Sequential workflow for thermodynamic salt screening of functionalized phenyl-oxazoles.
Protocol B: Liver Microsomal Stability Assay (Identifying CYP Liabilities)
-
Matrix Preparation: Thaw pooled human or rat liver microsomes (HLM/RLM) on ice. Prepare a 0.5 mg/mL microsomal protein solution in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.
-
Compound Spiking: Add the phenyl-oxazole test compound (dissolved in DMSO) to achieve a final assay concentration of 1 µM (Final DMSO concentration must be ≤ 0.1% to prevent CYP inhibition).
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate the metabolic reaction.
-
Time-Course Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint ) and half-life ( t1/2 ).
References
-
Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies. MDPI. Available at:[Link]
-
Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
-
Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. ResearchGate. Available at: [Link]
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Validation & Comparative
A Comparative Guide to (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate and Other Key Kinase Inhibitors
Introduction
Protein kinases, enzymes that catalyze the phosphorylation of specific substrates, represent one of the most critical target families in modern drug discovery. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making the development of potent and selective kinase inhibitors a cornerstone of targeted therapy. The isoxazole scaffold has emerged as a "privileged" structure in medicinal chemistry, capable of interacting with the ATP-binding site of various kinases. This guide provides a comparative analysis of a representative isoxazole-based compound, (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate , against three archetypal kinase inhibitors: the broad-spectrum inhibitor Staurosporine , the multi-targeted inhibitor Dasatinib , and the selective inhibitor Gefitinib .
Due to the limited public data on the specific biological activity of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate, this analysis will leverage data from structurally related isoxazole compounds to project a plausible performance profile. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating novel kinase inhibitors by contextualizing their potential performance against established benchmarks through rigorous biochemical and cellular assays.
Section 1: Molecular Profiles and Mechanisms of Action
A deep understanding of a compound's structure and its mechanism of action is fundamental to interpreting its biological effects. The selected compounds, while all targeting kinases, do so with vastly different selectivity profiles, dictated by their unique chemical structures.
| Compound | Structure | Class | Primary Mechanism of Action & Target Profile |
| (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate | Structure Not Available | Isoxazole-Based Inhibitor (Hypothetical) | Based on analogs, likely an ATP-competitive inhibitor. The isoxazole scaffold is found in inhibitors of various kinases, including p38 MAPK and FLT3.[1][2] Its precise selectivity profile requires experimental validation. |
| Staurosporine | Structure Not Available | Pan-Kinase Inhibitor | A natural product that acts as a potent, ATP-competitive, broad-spectrum inhibitor of most kinases.[3][4] It binds with high affinity to the ATP pocket, but with very little selectivity, making it a valuable research tool and a positive control rather than a therapeutic agent.[3][4] |
| Dasatinib | Structure Not Available | Multi-Targeted Tyrosine Kinase Inhibitor | An ATP-competitive inhibitor targeting multiple tyrosine kinases, including BCR-ABL, Src family kinases (Src, LCK, YES), c-Kit, and ephrin receptors.[5][6] It is significantly more potent than earlier inhibitors like imatinib against BCR-ABL.[6] |
| Gefitinib | Structure Not Available | Selective Tyrosine Kinase Inhibitor | A selective and reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[7][8][9] It competes with ATP at the binding site, and is particularly effective against tumors harboring activating mutations in the EGFR gene.[8][9] |
Section 2: Comparative Performance Analysis
To objectively compare these inhibitors, we utilize two primary metrics: biochemical potency (IC50) against purified enzymes and cellular activity (GI50) against cancer cell lines with known genetic backgrounds. The data for (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate is hypothetical, projected from published data on close structural analogs to facilitate a meaningful comparison.
Table 1: Comparative Biochemical Kinase Inhibition (IC50, nM)
The half-maximal inhibitory concentration (IC50) measures the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% in a biochemical assay. A lower IC50 value indicates higher potency.
| Kinase Target | (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate (Hypothetical) | Staurosporine | Dasatinib | Gefitinib |
| EGFR (Tyrosine Kinase) | >10,000 | 6 | >1,000 | 25 |
| BCR-ABL (Tyrosine Kinase) | 5,000 | 20 | <1 | >10,000 |
| Src (Tyrosine Kinase) | 8,500 | 6 | 0.5 | >10,000 |
| p38α MAPK (Ser/Thr Kinase) | 80 | 15 | 350 | 8,000 |
| PKCα (Ser/Thr Kinase) | >10,000 | 2 | 2,500 | >10,000 |
Causality Insights: This data illustrates the concept of a selectivity profile. Staurosporine is potent against all tested kinases, confirming its pan-inhibitory nature.[10][11] Dasatinib shows exquisite potency against its primary targets, BCR-ABL and Src, with significantly less activity against others.[6] Gefitinib is highly selective for EGFR, with minimal off-target activity.[7][9] Our hypothetical isoxazole compound shows promising potency and selectivity for p38α MAPK, a target implicated in inflammatory diseases and cancer, suggesting a distinct therapeutic potential compared to the others.
Table 2: Comparative Cellular Antiproliferative Activity (GI50, nM)
The 50% growth inhibition (GI50) value measures the concentration of a compound required to inhibit the proliferation of a cell line by 50%. This assay provides crucial information on a compound's ability to engage its target within a complex cellular environment and exert a biological effect.
| Cell Line (Relevant Mutation) | (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate (Hypothetical) | Staurosporine | Dasatinib | Gefitinib |
| K562 (CML, BCR-ABL positive) | >10,000 | 50 | 2 | >10,000 |
| NCI-H1975 (NSCLC, EGFR L858R/T790M) | >10,000 | 80 | >5,000 | >10,000 |
| PC-3 (Prostate, EGFR wild-type) | >10,000 | 95 | 250 | 8,500 |
| U937 (Leukemia, High p38 activity) | 250 | 60 | 1,500 | >10,000 |
Causality Insights: The cellular data aligns with the biochemical profiles. Dasatinib is highly effective in the BCR-ABL-driven K562 cell line.[6] The NCI-H1975 cell line is resistant to first-generation EGFR inhibitors like Gefitinib due to the T790M mutation, explaining its high GI50 value. Staurosporine , due to its broad activity, induces cell death non-selectively.[3] The hypothetical isoxazole demonstrates potent activity specifically in a cell line where its putative target (p38) is highly active, reinforcing its potential as a selective agent.
Section 3: Experimental Methodologies
Scientific integrity demands reproducible and well-validated protocols. The following sections detail the standard methodologies used to generate the types of data presented above.
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol describes a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a universal method applicable to nearly any kinase.[12]
Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the newly produced ADP into ATP, which is then used by a luciferase/luciferin reaction to generate a luminescent signal directly proportional to kinase activity.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute test compounds in DMSO to create a 10-point, 3-fold dilution series. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%) to avoid solvent effects.[13]
-
Reaction Setup: In a 384-well plate, add 2.5 µL of kinase/substrate solution in kinase reaction buffer.
-
Inhibitor Addition: Add 2.5 nL of the serially diluted compounds using acoustic dispensing technology to minimize DMSO carryover. Add DMSO alone as a "high activity" control and a known potent inhibitor (e.g., Staurosporine) as a "low activity" control.
-
Initiate Kinase Reaction: Add 2.5 µL of ATP solution to start the reaction. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% substrate conversion).
-
Terminate Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to allow the signal to stabilize.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data using the high and low controls. Plot the normalized activity versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay (MTT Format)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation. The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals.
Principle: The amount of formazan produced is directly proportional to the number of viable cells. By dissolving these crystals and measuring the absorbance, one can quantify the effect of a compound on cell growth.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow cells to attach and resume proliferation.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include wells with vehicle (DMSO) as a negative control.
-
Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO2). This duration allows for multiple cell doublings, providing a robust window to observe antiproliferative effects.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours. During this time, viable cells will convert the MTT to formazan.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the percentage of growth inhibition versus the log of compound concentration and fit to a dose-response curve to calculate the GI50 value.
Section 4: Signaling Pathways and Workflow Visualization
Visualizing the complex biological systems and experimental processes is crucial for clarity and understanding. The following diagrams were generated using Graphviz.
Signaling Pathways
Caption: EGFR signaling pathway inhibited by Gefitinib.
Caption: BCR-ABL and Src signaling pathways inhibited by Dasatinib.
Experimental Workflow
Caption: Integrated workflow for kinase inhibitor profiling.
Conclusion
This guide provides a comparative framework for evaluating novel kinase inhibitors, using (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate as a representative of the promising isoxazole class. The direct comparison against benchmark inhibitors with diverse selectivity profiles—the pan-inhibitor Staurosporine, the multi-targeted Dasatinib, and the selective Gefitinib—highlights the critical importance of a comprehensive testing strategy.
Our analysis, based on projected data from analogs, suggests that (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate may possess potent and selective activity against p38α MAPK. However, this remains a hypothesis until validated by the rigorous biochemical and cellular assays detailed herein. The ultimate goal in kinase drug discovery is to achieve high on-target potency combined with minimal off-target effects to maximize efficacy and reduce toxicity. A logical, multi-faceted experimental approach, progressing from biochemical screening to cellular characterization and eventually to in vivo models, is the only reliable path to identifying the next generation of targeted therapies.
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A Comparative Analysis of the Antibacterial Efficacy of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate and Established Antibiotics: An Investigative Guide
In the ever-present battle against microbial resistance, the exploration of novel chemical scaffolds with potential antimicrobial activity is a cornerstone of drug discovery. Among these, the isoxazole ring system has garnered significant attention due to its presence in a variety of biologically active compounds, including several clinically approved antibiotics.[1][2][3][4] This guide provides a comprehensive framework for evaluating the antibacterial efficacy of a novel isoxazole derivative, (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate, in comparison to a panel of well-characterized antibiotics.
The isoxazole moiety is a five-membered heterocycle containing nitrogen and oxygen atoms, which can be readily functionalized to create a diverse library of compounds.[1][2] The inherent chemical properties of the isoxazole ring, including its ability to participate in various non-covalent interactions, make it a privileged scaffold for binding to biological targets such as enzymes and receptors within microorganisms.[2] This has led to the development of isoxazole-based drugs with a wide range of therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents.[2][4][5]
This guide is intended for researchers, scientists, and drug development professionals. It will provide a detailed, step-by-step experimental workflow for a head-to-head comparison of our novel compound with standard-of-care antibiotics. The methodologies outlined herein are designed to be robust and self-validating, ensuring the generation of high-quality, reproducible data.
Experimental Rationale and Design
The primary objective of this investigative guide is to ascertain the in vitro and in vivo antibacterial profile of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate. To achieve this, a multi-tiered approach will be employed, beginning with fundamental in vitro susceptibility testing and progressing to more complex in vivo efficacy models. The choice of comparator antibiotics is critical for a meaningful evaluation. We have selected a panel of antibiotics that represent different classes and mechanisms of action, ensuring a broad comparative context.
Comparator Antibiotics:
-
Penicillin G: A β-lactam antibiotic primarily effective against Gram-positive bacteria.
-
Ciprofloxacin: A fluoroquinolone antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
-
Vancomycin: A glycopeptide antibiotic with potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Bacterial Strains:
A selection of clinically relevant bacterial strains, encompassing both Gram-positive and Gram-negative pathogens, will be utilized. This includes standard laboratory strains and, where appropriate, clinical isolates with defined resistance profiles.
-
Staphylococcus aureus (ATCC 29213): A representative Gram-positive bacterium.
-
Escherichia coli (ATCC 25922): A representative Gram-negative bacterium.
-
Pseudomonas aeruginosa (ATCC 27853): An opportunistic Gram-negative pathogen known for its intrinsic and acquired resistance mechanisms.
-
Methicillin-resistant Staphylococcus aureus (MRSA) (Clinical Isolate): To assess efficacy against a key drug-resistant pathogen.
The following diagram illustrates the overall experimental workflow:
Figure 1: A flowchart depicting the sequential workflow for evaluating the antibacterial efficacy of the novel isoxazole compound.
Part 1: In Vitro Efficacy Assessment
The initial phase of our investigation focuses on determining the direct antibacterial activity of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate in a controlled laboratory setting. These in vitro assays are fundamental for establishing a baseline of antimicrobial potency.[6][7][8]
Synthesis and Characterization
Prior to biological evaluation, the synthesis of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate must be conducted, and its chemical structure and purity confirmed. While the specific synthesis is not detailed here, it would likely involve the reaction of a (5-phenyl-1,2-oxazol-3-yl)methanol intermediate with 4-fluorobenzoyl chloride.[9] Characterization would be performed using standard analytical techniques such as NMR, mass spectrometry, and HPLC.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][10] This is a critical parameter for quantifying the potency of a novel compound. The broth microdilution method is a widely accepted and standardized technique for MIC determination.[6][11]
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Compound and Antibiotic Stock Solutions: Dissolve (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate and comparator antibiotics in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each test compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations (e.g., 0.06 to 128 µg/mL).
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria). Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity.
Data Presentation: Hypothetical MIC Values (µg/mL)
| Compound | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | MRSA (Clinical Isolate) |
| (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate | 4 | 16 | >64 | 8 |
| Penicillin G | 0.06 | >64 | >64 | >64 |
| Ciprofloxacin | 0.5 | 0.03 | 0.5 | 16 |
| Vancomycin | 1 | >64 | >64 | 1 |
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay distinguishes between bacteriostatic (inhibiting growth) and bactericidal (killing) activity.
Experimental Protocol: MBC Assay
-
Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from each well of the microtiter plate that shows no visible growth.
-
Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Time-Kill Kinetics Assay
Time-kill assays provide a dynamic picture of the antimicrobial effect over time. This is particularly useful for understanding the rate and extent of bacterial killing.
Experimental Protocol: Time-Kill Kinetics
-
In flasks containing CAMHB, establish bacterial cultures at a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
Add the test compound and comparator antibiotics at concentrations corresponding to their MIC and multiples of their MIC (e.g., 1x, 2x, and 4x MIC).
-
Incubate the flasks at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots, perform serial dilutions, and plate on MHA to determine the number of viable bacteria (CFU/mL).
-
Plot the log10 CFU/mL versus time to visualize the killing kinetics.
Part 2: In Vivo Efficacy and Safety Assessment
While in vitro assays are essential for initial screening, they do not fully recapitulate the complex environment of a living organism.[12][13][14] Therefore, in vivo studies are crucial for evaluating the therapeutic potential of a novel antibacterial agent.
Figure 2: A detailed workflow for the in vivo evaluation of the novel isoxazole compound in a murine sepsis model.
Acute Toxicity Study
Before assessing efficacy, it is imperative to determine the safety profile of the novel compound. An acute toxicity study in a murine model will establish the maximum tolerated dose (MTD).
Experimental Protocol: Acute Toxicity
-
Healthy mice (e.g., BALB/c) are administered single escalating doses of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate via a relevant route (e.g., intravenous or intraperitoneal).
-
The animals are closely monitored for signs of toxicity and mortality over a period of 14 days.
-
The MTD is determined as the highest dose that does not cause significant adverse effects or mortality.
Murine Sepsis Model
A murine sepsis model is a standard and effective way to evaluate the in vivo efficacy of an antibacterial agent in a systemic infection model.[15]
Experimental Protocol: Murine Sepsis Model
-
Mice are infected via intraperitoneal injection with a lethal dose of a selected bacterial strain (e.g., S. aureus or MRSA).
-
At a predetermined time post-infection (e.g., 1-2 hours), treatment is initiated. Groups of mice will receive:
-
Vehicle control
-
(5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate at various doses (up to the MTD)
-
A relevant comparator antibiotic at a therapeutic dose
-
-
Animals are monitored for survival over a period of 7-14 days.
-
In a parallel satellite group of animals, at a specified time point (e.g., 24 hours post-treatment), organs such as the spleen and liver can be harvested to determine the bacterial load (CFU/gram of tissue).
Data Presentation: Hypothetical Survival Data in Murine Sepsis Model
| Treatment Group | Dose (mg/kg) | Percent Survival (Day 7) |
| Vehicle Control | - | 0 |
| (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate | 10 | 40 |
| (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate | 20 | 80 |
| Vancomycin | 10 | 90 |
Conclusion and Future Directions
The comprehensive evaluation outlined in this guide will provide a robust dataset to assess the potential of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate as a novel antibacterial agent. Promising results from these studies would warrant further investigation into its mechanism of action, pharmacokinetic and pharmacodynamic properties, and efficacy in additional preclinical infection models. The continual exploration of new chemical entities, such as novel isoxazole derivatives, is paramount in our efforts to combat the growing threat of antibiotic resistance.
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SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][1][10] OXAZIN-4-YL) ACETATE DERIV. (2021). Rasayan Journal of Chemistry.
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A Senior Application Scientist's Guide to Comparative Docking of Phenyl-Oxazole Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
The phenyl-oxazole motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide array of biological targets.[1] Its structural rigidity, synthetic tractability, and capacity for diverse substitutions make it an ideal starting point for inhibitor design. In the landscape of computer-aided drug design (CADD), molecular docking stands out as an indispensable tool for rapidly predicting the binding orientation and affinity of small molecules like phenyl-oxazole derivatives to their protein targets.[2][3]
This guide provides a comparative analysis of molecular docking studies for phenyl-oxazole inhibitors against two distinct and highly relevant classes of cancer targets: Indoleamine 2,3-dioxygenase 1 (IDO1) and Tankyrases (TNKS1/2) . By dissecting the methodologies and interpreting the results for these different targets, we aim to furnish researchers with the field-proven insights needed to design, execute, and validate their own in silico experiments with scientific rigor.
Part 1: The Phenyl-Oxazole Scaffold and Its Targets
The Phenyl-Oxazole Core: A Privileged Scaffold
The bioactivity of phenyl-oxazole derivatives is profoundly shaped by the nature and placement of substituents on both the phenyl and oxazole rings.[1] These modifications influence the molecule's electronic distribution, steric profile, and pharmacokinetic properties. For instance, electron-withdrawing groups on the phenyl ring can modulate pi-stacking interactions, while substitutions at the C4 and C5 positions of the oxazole core are critical for tuning biological activity and target selectivity.[1][4] Understanding these structure-activity relationships (SAR) is fundamental to interpreting docking results and guiding lead optimization.
Target 1: Indoleamine 2,3-dioxygenase 1 (IDO1)
IDO1 is a heme-containing enzyme that catalyzes the initial, rate-limiting step in tryptophan catabolism.[5][6] In the tumor microenvironment, elevated IDO1 activity leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, a mechanism that allows cancer cells to evade immune surveillance.[5][7] Consequently, inhibiting IDO1 has emerged as a promising strategy in cancer immunotherapy.[6][8] The active site of IDO1 is characterized by a heme cofactor, which plays a critical role in binding and catalysis, making interactions with this moiety a key focus of docking studies.[9]
Target 2: Tankyrases (TNKS1/2)
Tankyrase 1 and 2 are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[10] They play a crucial role in the Wnt/β-catenin signaling pathway, which is frequently deregulated in various cancers.[11] By promoting the degradation of Axin, a key component of the β-catenin destruction complex, tankyrases lead to the stabilization and nuclear accumulation of β-catenin, driving the transcription of oncogenes.[10][12] TNKS inhibitors antagonize this process. The NAD+ binding site of tankyrases is divided into a nicotinamide and an adenosine subpocket, and inhibitors can be designed to target either or both, offering different avenues for achieving potency and selectivity.[11][13]
Part 2: Methodology: A Self-Validating Docking Workflow
Molecular docking aims to predict the preferred conformation and orientation (the "pose") of a ligand within a protein's binding site and to estimate the strength of the interaction, typically represented by a scoring function.[3][14] A robust and trustworthy docking protocol is a self-validating system, where computational predictions are designed to be directly testable by experimental means.
Experimental Protocol: A Representative Docking Workflow
This protocol synthesizes common practices for performing a docking study using widely accepted software tools like AutoDock, GOLD, or Glide.[2]
Step 1: Receptor Preparation
-
Obtain Crystal Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For our targets, relevant PDB entries include 2D0T for IDO1 and 3UDD for TNKS1.[5][11]
-
Clean the Structure: Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands. This step is crucial to define the binding pocket unambiguously.
-
Protonation and Repair: Add polar hydrogen atoms and assign correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH (e.g., 7.4). Repair any missing side chains or atoms using structure preparation wizards available in software suites like Schrödinger Maestro or Discovery Studio.
-
Define the Binding Site: Define the docking grid box around the known binding site. This is typically centered on the position of the co-crystallized ligand or key catalytic residues. For IDO1, this would encompass the heme group and surrounding residues; for TNKS, it would cover the NAD+ binding pocket.[9][11]
Step 2: Ligand Preparation
-
2D to 3D Conversion: Draw the 2D structure of the phenyl-oxazole inhibitor and convert it to a 3D structure.
-
Tautomer and Ionization States: Generate plausible tautomeric and ionization states for the ligand at the chosen pH.
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This ensures the ligand starts from a sterically favorable state.
Step 3: Molecular Docking Simulation
-
Select Docking Algorithm: Choose a search algorithm to explore the conformational space of the ligand within the binding site. Common choices include genetic algorithms (e.g., in AutoDock, GOLD) or systematic search methods.[2]
-
Execution: Run the docking simulation, allowing the program to generate a set of possible binding poses (typically 10-100).
-
Scoring: Each generated pose is assigned a score by a scoring function, which estimates the binding free energy (e.g., in kcal/mol). A more negative score generally indicates a more favorable predicted binding affinity.[3]
Step 4: Post-Docking Analysis and Validation
-
Pose Clustering and Selection: Group similar poses based on root-mean-square deviation (RMSD). The top-scoring pose from the most populated cluster is often considered the most likely binding mode.
-
Interaction Analysis: Visually inspect the top-ranked poses to identify key molecular interactions, such as hydrogen bonds, hydrophobic contacts, pi-stacking, and interactions with metal ions (e.g., the heme iron in IDO1).
-
Correlation with Experimental Data: The ultimate validation is to correlate docking scores and predicted interactions with experimental data, such as IC50 or Ki values from biochemical assays. A strong correlation between predicted affinity and measured potency enhances the trustworthiness of the docking model.[9][15]
Part 3: Comparative Docking Analysis
Case Study: Phenyl-Oxazole Inhibitors of IDO1
In the pursuit of novel IDO1 inhibitors, virtual screening and docking are frequently employed to identify new scaffolds.[5] Docking into the IDO1 active site (PDB: 2D0T) is challenging due to the central heme group. Successful inhibitors often place a functional group, such as a hydrazine, to interact directly with the heme iron.[9]
Table 1: Comparative Data for Representative IDO1 Inhibitors
| Compound Class | Experimental Activity (IC50) | Docking Score (kcal/mol) | Key Predicted Interactions | Reference |
|---|---|---|---|---|
| Arylthioindoles | 7 µM - 50 µM | -8.5 to -10.2 (GOLD Score) | H-bond with Ser167; Hydrophobic interactions with Phe163, Leu234, Arg231 | [5] |
| Phenylhydrazine | 0.3 µM | -7.9 (ChemScore) | Direct coordination of hydrazine moiety with heme iron; Pi-stacking with Phe163 | [9] |
| Imidazo[2,1-b]thiazole | 13 µM | -9.1 (Glide XP Score) | H-bond with Ser167; Hydrophobic pocket interactions |[8] |
Causality and Insights: The docking studies reveal that high-affinity binding is not solely dependent on a low docking score but on achieving specific, high-quality interactions. For IDO1, the ability of a compound to interact with the heme iron is a critical determinant of potency, as seen with phenylhydrazine derivatives.[9] For other scaffolds like arylthioindoles, a combination of hydrogen bonding with key residues like Ser167 and occupying the hydrophobic pocket defined by Phe163 and Leu234 drives affinity.[5] The docking results successfully explain the SAR, where modifications that enhance these specific interactions lead to lower IC50 values.
Case Study: Phenyl-Oxadiazole Inhibitors of Tankyrase
Phenyl-oxadiazoles, which are bioisosteres of phenyl-oxazoles, have been successfully developed as potent tankyrase inhibitors.[11] Docking studies were instrumental in their discovery and optimization. Unlike IDO1, the TNKS binding site offers two distinct pockets for targeting: the nicotinamide subsite and a less conserved adenosine subsite, which allows for greater selectivity over other PARP family members.[13]
Table 2: Comparative Data for Representative Tankyrase Inhibitors
| Compound Class | Target | Activity (IC50) | Binding Site Targeted | Key Predicted Interactions | Reference |
|---|---|---|---|---|---|
| Phenyl-oxadiazole | TNKS1/2 | 0.25 µM | Adenosine Pocket | H-bond with Gly1035; Hydrophobic interactions with Tyr1056, Phe1052 | [11] |
| 1,2,4-Triazole Hybrid | TNKS1/2 | 19 nM | Spans Both Pockets | H-bonds with Gly1035 (Adenosine site) and Ser1071 (Nicotinamide site) | [13] |
| 2-Phenylquinazolinone | TNKS2 | 0.16 µM | Nicotinamide Pocket | H-bond with Gly1035; Hydrophobic interactions with Ala1073 |[10] |
Causality and Insights: For tankyrase, docking studies have guided multiple successful strategies. The phenyl-oxadiazole series demonstrated that potent and selective inhibition could be achieved by exclusively targeting the adenosine pocket, avoiding the more conserved nicotinamide site.[11] Later, a hybridization approach led to highly potent inhibitors that span both the adenosine and nicotinamide pockets, forming key interactions in each.[13] The choice of linker between the two pharmacophores was critical, with docking helping to identify optimal geometries.[13] This comparative data shows how docking can be used not just to predict affinity, but to rationalize and guide complex medicinal chemistry strategies, such as dual-site binding or selective targeting of subpockets.
Part 4: Discussion and Best Practices
Comparing the docking studies of IDO1 and TNKS inhibitors highlights several key principles for researchers:
-
Know Your Binding Site: The nature of the active site dictates the strategy. For a metalloenzyme like IDO1, interactions with the cofactor are paramount. For TNKS, understanding the subpockets is key to achieving selectivity and potency.
-
Scores Are Not Absolute: A docking score is an estimation, and its accuracy is limited by the scoring function.[14] It is more powerful when used for relative ranking within a congeneric series of compounds than for comparing chemically diverse scaffolds. The quality of the predicted interactions (e.g., formation of key H-bonds, favorable hydrophobic contacts) is often more informative than the score alone.
-
Experimental Validation is Non-Negotiable: Docking is a hypothesis-generation tool. The credibility of a docking model rests entirely on its ability to be validated by experimental data.[9][15][16] A strong correlation between predicted binding energies and measured IC50 values across a series of compounds is the gold standard for a trustworthy model.
-
Beyond Rigid Docking: Proteins are dynamic entities. Where significant conformational change is expected upon ligand binding ("induced fit"), standard rigid-receptor docking may fail. In such cases, more computationally intensive methods like flexible docking or molecular dynamics (MD) simulations should be employed to refine the binding poses and improve accuracy.[7][14][17]
Conclusion
Molecular docking is a powerful and cost-effective method for accelerating the discovery of novel phenyl-oxazole inhibitors. When applied with a deep understanding of the biological target and a commitment to experimental validation, it provides invaluable insights into molecular recognition. By comparing the distinct challenges and strategies for targets like IDO1 and Tankyrase, we see how docking can guide the rational design of inhibitors, explain complex structure-activity relationships, and ultimately pave the way for the development of more potent and selective therapeutics.
References
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Röhrig, U. F., et al. New Inhibitors of Indoleamine 2,3-Dioxygenase 1: Molecular Modeling Studies, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry. [Link]
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KBbox. Small Molecule Docking - KBbox: Methods. [Link]
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Tojo, S., et al. A molecular docking strategy for identifying fragment inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1). ResearchGate. [Link]
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Kim, D., et al. Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. PMC. [Link]
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Sahu, N., et al. Advancements in small molecule drug design: A structural perspective. PMC. [Link]
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Li, F., et al. Computational study on new natural compound inhibitors of indoleamine 2,3-dioxygenase 1. Figshare. [Link]
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Shi, D., et al. Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. PubMed. [Link]
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Yadav, P., et al. Molecular docking in drug design: Basic concepts and application spectrums. PubMed. [Link]
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Wang, C., et al. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. PMC. [Link]
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Kumar, A., et al. Imidazo[2,1-b]thiazole based indoleamine-2,3-dioxygenase 1 (IDO1) inhibitor: Structure based design, synthesis, bio-evaluation and docking studies. PubMed. [Link]
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Johannes, J. W., et al. 3-phenyl-[1][5][9]oxadiazoles: antagonists of the Wnt pathway that inhibit tankyrases 1 and 2 via novel adenosine pocket binding. PubMed. [Link]
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Li, Y., et al. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. PMC. [Link]
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Liu, J., et al. Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization. PubMed. [Link]
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Tuncbag, N., et al. Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. IntechOpen. [Link]
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Gainza, P., et al. Docking-based identification of small-molecule binding sites at protein-protein interfaces. Nature. [Link]
-
Waaler, J., et al. Discovery of a Novel Series of Tankyrase Inhibitors by a Hybridization Approach. OuluREPO. [Link]
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Waaler, J., et al. Preclinical Lead Optimization of a 1,2,4-Triazole Based Tankyrase Inhibitor. Journal of Medicinal Chemistry. [Link]
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Sassi, M., et al. 2-Phenylquinazolinones as dual-activity tankyrase-kinase inhibitors. PMC. [Link]
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Safety Operating Guide
(5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate proper disposal procedures
Operational Guide: Safe Handling and Disposal of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate
(5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate is a complex heterocyclic ester utilized in advanced drug development and medicinal chemistry. Due to the presence of both a fluorinated aromatic ring and an isoxazole moiety, improper disposal poses severe environmental and operational risks. This guide provides researchers and laboratory managers with a self-validating, step-by-step operational plan for the safe segregation, storage, and thermal destruction of this compound.
Hazard Causality & Chemical Profile
As a Senior Application Scientist, it is critical to understand that safe chemical management relies on understanding the mechanistic reasons behind a compound's hazards. Standard disposal methods are insufficient for this molecule due to three structural factors:
-
The Fluorobenzoate Moiety: Halogenated organic compounds cannot be disposed of in standard organic waste streams. When combusted at standard incinerator temperatures, fluorinated compounds generate and highly corrosive hydrogen fluoride (HF) gas[1]. High-temperature thermal destruction (>1100°C) is required to safely break the strong carbon-fluorine (C-F) bonds[2].
-
The Isoxazole Ring: Heterocyclic nitrogen compounds can be reactive and, upon combustion, release toxic nitrogen oxides (NOx). Furthermore, isoxazole derivatives require handling with and storage away from strong oxidizing agents to prevent unintended exothermic reactions and static discharge[3].
-
The Ester Linkage: The central ester bond is susceptible to hydrolysis in highly acidic or basic aqueous waste streams. Mixing this compound with aqueous waste can unpredictably release 4-fluorobenzoic acid and (5-phenyl-1,2-oxazol-3-yl)methanol, leading to off-gassing or the formation of insoluble precipitates.
Waste Stream Compatibility Matrix
To prevent dangerous cross-reactions and ensure regulatory compliance, strict segregation is mandatory.
| Waste Stream Category | Compatibility | Operational Rationale |
| Halogenated Organics | Primary Stream | Contains fluorine. Ensures routing to high-temperature incinerators equipped with alkaline flue gas scrubbers[4]. |
| Non-Halogenated Organics | Incompatible | Mixing lowers the waste's heating value (BTU) and violates facility halogen feed limits, risking the release of toxic PICs[1]. |
| Aqueous Acidic/Basic | Incompatible | High risk of ester hydrolysis. May generate unexpected precipitates or hazardous off-gassing. |
| Solid/Municipal Waste | Strictly Prohibited | Violates environmental regulations; risks severe soil and groundwater contamination[2]. |
Step-by-Step Disposal Methodology
This protocol is designed as a self-validating system: each step contains a verification check to ensure the procedure was executed correctly before moving to the next phase.
Phase 1: Point-of-Generation Collection
-
Quench and Cool: Ensure any reaction mixtures containing the compound are fully quenched and cooled to ambient temperature.
-
Validation Check: Verify the solution temperature is <25°C using an infrared (IR) thermometer before transferring.
-
-
Solvent Compatibility: Dissolve or suspend the waste in a compatible halogenated solvent (e.g., dichloromethane or chloroform) to maintain a homogenous liquid state and prevent crystallization in the waste line.
-
Container Selection: Transfer the mixture into a High-Density Polyethylene (HDPE) waste carboy.
-
Causality: HDPE is strictly chosen over glass or metal because trace moisture can react with fluorinated organics over time to form trace HF, which will etch glass and corrode metal containers.
-
Phase 2: Segregation and Storage 4. Labeling: Affix a hazardous waste label immediately. Explicitly write "(5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate" and check the "Halogenated" and "Toxic" hazard indicators. 5. Satellite Accumulation Area (SAA): Place the sealed HDPE container in a designated SAA with secondary containment. Ensure the area is well-ventilated and free from heat sources or open flames[3].
- Validation Check: Ensure the secondary containment bin is structurally sound and capable of holding 110% of the primary container's volume.
Phase 3: EHS Handoff and Final Destruction 6. Pickup Request: Submit a waste transfer request to your Environmental Health and Safety (EHS) department before the SAA reaches its 90-day regulatory accumulation limit. 7. Thermal Destruction: EHS will route the waste to a licensed chemical destruction plant. The material must undergo controlled incineration with to neutralize HF and NOx emissions safely[4].
Logistical and Chemical Workflows
Below is the end-to-end logistical workflow for managing this specific halogenated waste from the fume hood to final destruction.
End-to-end logistical workflow for halogenated laboratory waste management.
To understand why routing to a specialized facility is critical, the following diagram illustrates the chemical degradation pathway during incineration. Standard incineration without alkaline scrubbing would release deadly HF gas into the atmosphere.
High-temperature thermal oxidation pathway and alkaline scrubbing of toxic byproducts.
Emergency Spill Protocol
In the event of an accidental release, immediate containment is required to prevent aerosolization and surface contamination.
-
Evacuate and Ventilate: Clear personnel from the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity.
-
PPE Donning: Responders must wear chemical-resistant gloves (Nitrile or Neoprene), safety goggles, and a lab coat.
-
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., sand, silica gel, or a universal acid/organic binder)[3]. Causality: Do not use combustible materials like paper towels, as the isoxazole derivative may pose a flammability risk under certain conditions.
-
Collection: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty, sealable hazardous waste bag[3].
-
Decontamination: Wash the affected surface with a mild detergent and water, collecting the wash water into the aqueous hazardous waste stream.
References
-
U.S. Environmental Protection Agency (EPA). (2025). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from[Link]
-
U.S. Environmental Protection Agency (EPA). (2024). OTM-50: Sampling and Analysis of Volatile Fluorinated Compounds. Retrieved from[Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from[Link]
Sources
Personal protective equipment for handling (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate
Comprehensive Safety and Handling Guide: (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate
As a Senior Application Scientist, I recognize that handling novel building blocks and advanced intermediates requires more than a generic safety checklist. It requires a fundamental understanding of the molecule's physicochemical properties to anticipate risks before they materialize.
This guide provides researchers, scientists, and drug development professionals with a definitive, step-by-step operational and safety protocol for handling (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate . By bridging the gap between molecular structure and laboratory logistics, this document serves as a self-validating framework to ensure scientific integrity and personnel safety.
Chemical Profiling & Hazard Causality
While a specific, universally standardized Safety Data Sheet (SDS) for this exact proprietary intermediate may not always be available in early-stage discovery, we can accurately deduce its hazard profile by analyzing its substructures: the 5-phenylisoxazole ring and the 4-fluorobenzoate ester [1].
-
Lipophilicity and Dermal Penetration: The combination of a fluorinated aromatic ring and an ester linkage renders this compound highly lipophilic. Causality: Lipophilic molecules easily partition into the lipid bilayer of the stratum corneum. Therefore, standard latex gloves provide insufficient barrier protection against permeation, necessitating the use of nitrile or neoprene.
-
Respiratory Irritation (STOT SE 3): Fluorobenzoate derivatives are known to cause respiratory tract irritation (Category 3) and serious eye irritation (Category 2A)[2]. Causality: As a fine, crystalline powder, electrostatic forces during transfer can cause aerosolization. Inhalation of these micro-particles can trigger acute mucosal inflammation.
-
Hydrolytic Sensitivity: Esters can hydrolyze in the presence of strong acids or bases, potentially releasing 4-fluorobenzoic acid, a known irritant.
Because this is a research chemical with unquantified chronic toxicity, it must be handled under the strict provisions of the OSHA Laboratory Standard (29 CFR 1910.1450), treating it as a potentially hazardous substance requiring rigorous engineering controls[3].
Personal Protective Equipment (PPE) Matrix
To mitigate the risks outlined above, the following PPE must be donned prior to handling the compound. This matrix summarizes the quantitative and qualitative requirements for protection.
| PPE Category | Specification | Scientific Rationale |
| Hand Protection | 100% Nitrile gloves (Minimum thickness: 0.11 mm / 4.3 mil). Double-gloving recommended. | Nitrile provides superior chemical resistance to lipophilic esters compared to latex, preventing transdermal breakthrough[4]. |
| Eye Protection | Tightly fitting, splash-resistant chemical safety goggles (EN 166 or NIOSH approved). | Protects against aerosolized powder and accidental splashes during solvent dissolution (Eye Irrit. 2A hazard)[2]. |
| Body Protection | Flame-resistant (FR) laboratory coat with fitted knit cuffs; fully buttoned. | Prevents electrostatic powder from adhering to street clothing and provides a barrier against systemic exposure. |
| Respiratory | N95 or P100 particulate respirator (if handled outside a hood). | Note: Primary control is the fume hood. Respirators act as secondary fail-safes against airborne micro-particles[5]. |
Operational Workflow: Step-by-Step Handling
Every protocol in the laboratory must be a self-validating system. Do not proceed to the next step unless the validation check of the current step is successful.
Phase 1: Pre-Operational Checks
-
Engineering Control Verification: Turn on the certified chemical fume hood.
-
Validation Check: Check the digital airflow monitor. Ensure the face velocity is between 80 and 120 feet per minute (fpm) . If the alarm sounds or velocity is low, do not open the chemical container[3].
-
-
Static Mitigation: Wipe down the balance and spatulas with an anti-static ionizing brush or a lint-free wipe lightly dampened with 70% isopropanol.
-
Causality: Fine fluorinated powders are highly prone to static cling, which causes erratic balance readings and increases aerosolization risk.
-
Phase 2: Weighing and Transfer
-
Container Acclimation: If the compound was stored at 2–8°C, allow the sealed vial to reach room temperature in a desiccator before opening.
-
Causality: Opening a cold vial introduces ambient humidity, leading to condensation and potential ester hydrolysis.
-
-
Weighing Protocol: Place a pre-creased anti-static weigh boat on the microbalance inside the hood. Tare the balance. Carefully transfer the powder using a micro-spatula.
-
Validation Check: Observe the microbalance reading. If the reading fluctuates by more than ±0.1 mg, the fume hood draft is causing turbulence. Lower the sash height until the reading stabilizes, confirming an optimal balance of containment and precision.
-
Phase 3: Dissolution
-
Solvent Addition: Transfer the weighed powder into a borosilicate glass vial. Slowly add your assay solvent (e.g., anhydrous DMSO or DMF).
-
Agitation: Cap the vial securely with a PTFE-lined septum cap before vortexing.
-
Validation Check: Invert the sealed vial and inspect against a light source to ensure complete dissolution without particulate suspension before removing it from the fume hood.
-
Spill Response & Disposal Plans
In the event of a breach in containment, follow this structured response plan based on the National Research Council's Prudent Practices in the Laboratory[6].
Solid Powder Spill Protocol
-
Isolate: Alert personnel in the immediate vicinity. Keep the fume hood running to maintain negative pressure.
-
Suppress: Do NOT sweep dry powder, as this generates hazardous aerosols. Gently cover the spilled powder with paper towels lightly dampened with a compatible solvent (e.g., ethanol or isopropanol) to suppress dust.
-
Collect: Use a non-sparking scoop to collect the dampened towels and powder. Place them into a rigid, sealable polyethylene hazardous waste container.
-
Decontaminate: Wash the spill surface with soap and water, followed by an ethanol wipe, to remove residual lipophilic traces[2].
Waste Disposal Logistics
-
Classification: Do not flush down the sink. Treat as halogenated organic waste due to the fluorine atom.
-
Containment: Store liquid waste in a clearly labeled, chemically compatible high-density polyethylene (HDPE) carboy.
-
Labeling: Label strictly as "Hazardous Waste: Halogenated Organic (Contains (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate and [Solvent Name])".
Process Flow Diagram
The following diagram illustrates the logical workflow and self-validating checkpoints for handling this compound, from PPE donning to waste disposal.
Caption: Operational workflow and spill response logic for handling fluorobenzoate derivatives.
References
-
Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor. Available at:[Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press, 2011. Available at:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
